2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXQCNPFVVGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic organic compound featuring a unique spirocyclic system. It is of significant interest in medicinal and pharmaceutical chemistry, primarily as a key intermediate in the synthesis of Irbesartan, a potent and selective angiotensin II receptor antagonist used in the management of hypertension.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.
Chemical and Physical Properties
The compound exists as a free base and more commonly as a hydrochloride salt. The properties of both are summarized below.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Free Base)
This form is an oil at room temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O | [3] |
| Molecular Weight | 194.27 g/mol | [3] |
| IUPAC Name | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | [3] |
| CAS Number | 138402-05-8 | [3] |
| Appearance | Oil | [1] |
| Boiling Point | 294.7 ± 23.0 °C (Predicted) | [1] |
| Density | 1.186 g/cm³ (Predicted) | [1] |
| pKa | 6.42 ± 0.20 (Predicted) | [1] |
| LogP (XLogP3) | 1.6 | [3] |
| Topological Polar Surface Area | 41.5 Ų | [4] |
| InChI | InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14) | [3] |
| SMILES | CCCCC1=NC2(CCCC2)C(=O)N1 | [3] |
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
The hydrochloride salt is a white to almost white solid.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉ClN₂O | [4] |
| Molecular Weight | 230.73 g/mol | [4] |
| IUPAC Name | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride | [4] |
| CAS Number | 151257-01-1 | [4] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | >240 °C | [5] |
| Water Solubility | 44.11 g/L at 23 °C | [5] |
| LogP | ~0.2 at 23 °C | [5] |
| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [1] |
| InChI | InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H | [4] |
| SMILES | CCCCC1=NC2(CCCC2)C(=O)N1.Cl | [4] |
Synthesis
The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a multi-step process that is crucial for the industrial production of Irbesartan. An improved process has been described starting from cyclopentanone.[6]
Experimental Protocol Outline
The synthesis can be broadly divided into three key stages:
-
Formation and Hydrolysis of 1-Aminocyclopentanecarbonitrile: The synthesis begins with the reaction of cyclopentanone to form 1-aminocyclopentanecarbonitrile. This intermediate is then hydrolyzed under alkaline conditions. A variety of bases can be used for this step, including barium hydroxide, potassium hydroxide, and sodium hydroxide, in a mixed solvent system of a lower alcohol (e.g., methanol, n-butanol) and water.[6]
-
Acylation: The product from the hydrolysis step is then acylated. This is achieved by cooling the reaction mixture to below -10 °C and adding valeryl chloride to produce N-(1-carbamoylcyclopentyl)pentanamide.[6]
-
Cyclization: The final step is an intramolecular cyclization to form the desired 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This is carried out in a mixed solvent of n-butanol and water in the presence of a catalyst, such as barium hydroxide.[6]
Biological and Pharmacological Profile
The primary and well-documented role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is as a key building block in the synthesis of the antihypertensive drug Irbesartan.[1][2] Irbesartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor, leading to vasodilation and a reduction in blood pressure.
Some commercial suppliers have suggested potential applications in anti-cancer and anti-inflammatory research; however, these claims are not yet substantiated by peer-reviewed scientific literature.[7] To date, there are no published studies detailing a direct biological mechanism of action or interaction with specific signaling pathways for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one itself. Its biological significance is therefore intrinsically linked to its role as a precursor to Irbesartan.
Safety and Toxicology
The safety profile of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride has been evaluated in several studies. The available toxicological data is summarized below.
| Test | Species | Route | Result | Source(s) |
| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg bw | [5] |
| Toxicity to Fish (LC50) | Oncorhynchus mykiss | - | > 100 mg/L (96 h) | [5] |
| Toxicity to Daphnia (EC50) | Aquatic crustacea | - | 246.8 mg/L (48 h) | [5] |
| Toxicity to Algae (EC50) | Desmodesmus subspicatus | - | > 500 mg/L (72 h) | [5] |
The GHS classification for the hydrochloride salt indicates that it is harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.[5]
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a compound of considerable importance in pharmaceutical manufacturing. Its unique spirocyclic structure makes it an essential intermediate for the synthesis of Irbesartan. While its direct biological activities are not extensively studied, its role in the production of a widely used antihypertensive medication underscores its significance in drug development. This guide provides a foundational understanding of its chemical properties, synthesis, and toxicological profile to aid researchers and scientists in their work with this key molecule.
References
- 1. Cas 138402-05-8,2-N-BUTYL-1,3-DIAZA-SPIRO[4,4]NON-1-EN-4-ONE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Irbesartan. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often referred to as IRB-01 in pharmaceutical literature, is a crucial spirocyclic compound. Its synthesis is a critical step in the industrial production of Irbesartan, a widely used medication for the treatment of hypertension. The synthetic route typically commences from cyclopentanone and involves a multi-step process including the formation of an aminonitrile, acylation, and a final cyclization step to yield the desired diazaspiro compound.
Synthetic Pathway Overview
The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be conceptually broken down into three primary stages, starting from cyclopentanone. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Protocols
The following protocols are a synthesis of procedures described in the patent literature.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This step involves a Strecker synthesis, a well-established method for producing α-aminonitriles.
-
Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.
-
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in water.
-
Add a solution of ammonium chloride in aqueous ammonia.
-
To this mixture, add cyclopentanone dissolved in methanol.
-
Stir the reaction mixture. The reaction is typically carried out at room temperature and may be gently heated to drive to completion.
-
Upon completion, the product can be extracted and purified.
-
Step 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide
The aminonitrile is then acylated using valeryl chloride.
-
Reagents: 1-Aminocyclopentanecarbonitrile, Valeryl Chloride, a suitable base (e.g., triethylamine or an inorganic base), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 1-aminocyclopentanecarbonitrile in the chosen solvent and cool the mixture.
-
Add the base to the solution.
-
Slowly add valeryl chloride to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to proceed to completion.
-
The resulting N-(1-cyanocyclopentyl)pentanamide is then isolated, often as an oil, which may be used directly in the next step.
-
Step 3: Hydrolysis and Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
The final step involves the hydrolysis of the nitrile group to an amide, followed by a base-mediated intramolecular cyclization.
-
Reagents: N-(1-cyanocyclopentyl)pentanamide, a strong base (e.g., Barium Hydroxide or Sodium Hydroxide), and a solvent system (e.g., n-butanol and water).
-
Procedure:
-
The crude N-(1-cyanocyclopentyl)pentanamide is subjected to alkaline hydrolysis.
-
The reaction mixture is heated to facilitate the hydrolysis of the nitrile to a carboxamide.
-
The subsequent intramolecular cyclization is also promoted by the alkaline conditions, leading to the formation of the diazaspiro ring system.
-
The product, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is then isolated and purified, often through crystallization.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its intermediates. Yields can vary based on the specific conditions and scale of the reaction.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | ~75% |
| N-(1-cyanocyclopentyl)pentanamide | C₁₁H₁₈N₂O | 194.27 | High |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C₁₁H₁₈N₂O | 194.27 | High |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl | C₁₁H₁₉ClN₂O | 230.73 | >85% |
Characterization Data
The structural confirmation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt is typically achieved through standard analytical techniques.
-
Appearance: The hydrochloride salt is generally a white solid.
-
Molecular Formula: C₁₁H₁₈N₂O[1]
-
Molecular Weight: 194.27 g/mol [1]
-
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1[1]
-
InChIKey: IWKWOYOVCXHXSS-UHFFFAOYSA-N[1]
For the Hydrochloride salt:
-
Molecular Formula: C₁₁H₁₉ClN₂O[2]
-
Molecular Weight: 230.73 g/mol [2]
-
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1.Cl[2]
-
InChIKey: WWRHZLCKSVQRBG-UHFFFAOYSA-N[2]
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations, which is essential for the construction of the final spirocyclic system.
Caption: Logical flow of the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Conclusion
The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a well-established process crucial for the production of Irbesartan. The methodology, while involving multiple steps, is robust and scalable for industrial applications. This guide provides the fundamental knowledge required for researchers and professionals working on the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions and purification techniques can lead to improved yields and purity of the final product.
References
The Elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Overview
For Immediate Release
[City, State] – 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key heterocyclic intermediate in the synthesis of prominent pharmaceuticals, presents a compelling case study in modern structural elucidation. This technical guide provides an in-depth analysis of the methodologies and data integral to confirming the chemical structure of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a crucial building block in the manufacturing of several active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist Irbesartan.[1][2][3] Its unique spirocyclic framework, containing a five-membered cyclopentane ring fused to an imidazolidinone core, imparts specific conformational properties that are leveraged in drug design. Accurate and thorough structural verification is paramount to ensure the purity, stability, and desired reactivity of this intermediate in multi-step synthetic pathways.
This document outlines the principal analytical techniques employed for the structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, detailing the expected outcomes and the underlying principles of each method.
Physicochemical Properties
A foundational aspect of structure elucidation involves the determination of fundamental physicochemical properties. These constants provide initial confirmation of the compound's identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O | [4] |
| Molecular Weight | 194.27 g/mol | [4] |
| CAS Number | 138402-05-8 | [4] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 257-260 °C | [5] |
Spectroscopic Analysis for Structure Elucidation
The definitive confirmation of the molecular structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl group protons and the protons of the spiro-cyclopentane ring. The chemical shifts, splitting patterns (multiplicity), and integration values for each signal would confirm the connectivity of the hydrogen atoms.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the imine carbon, the spiro carbon, and the distinct carbons of the butyl chain and the cyclopentane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity and structural features.
Expected Mass Spectrum Data: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.27). The fragmentation pattern would likely show characteristic losses of the butyl group and fragments of the spirocyclic ring system, providing corroborative evidence for the proposed structure.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Data: The IR spectrum of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is expected to show characteristic absorption bands for the C=O (amide) and C=N (imine) functional groups, which are key features of the heterocyclic ring. The absence of certain bands, such as those for N-H stretching (in the case of a fully substituted amide), also provides valuable structural information.
Experimental Protocols
Detailed experimental protocols are critical for reproducible and accurate data. While specific instrumental parameters may vary, the following outlines the general methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: A precisely weighed sample of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Data Acquisition: The prepared sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is transformed into a spectrum using Fourier transformation. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
-
Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks in the ¹H NMR spectrum, and the chemical shifts of the peaks in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to support the proposed structure.[8]
Infrared Spectroscopy Protocol
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one follows a logical progression, integrating data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Conclusion
The structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a systematic process that relies on the synergistic application of modern analytical techniques. While foundational physicochemical properties provide initial checks, the unambiguous confirmation of its intricate spirocyclic structure is achieved through the detailed analysis of NMR, Mass Spectrometry, and IR data. The methodologies outlined in this guide provide a robust framework for the verification of this and other related heterocyclic compounds, ensuring the quality and consistency required in pharmaceutical development and manufacturing. Commercial suppliers of this compound typically provide a comprehensive Certificate of Analysis, including the spectral data discussed, upon purchase.[9]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. cphi-online.com [cphi-online.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (CAS 138402-05-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, identified by CAS number 138402-05-8. This compound is a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist.[1][2] This document includes tabulated physical data, detailed experimental protocols for property determination, and visualizations of its role in synthesis and the relevant biological pathway.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt are presented below. It is important to note that many of the publicly available data are predicted values.
| Property | Value | Source |
| Chemical Name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | [1] |
| Synonyms | 2-N-BUTYL-1,3-DIAZA-SPIRO[3][3]NON-1-EN-4-ONE HCL | [1] |
| CAS Number | 138402-05-8 | [1] |
| Molecular Formula | C₁₁H₁₉ClN₂O | [4] |
| Molecular Weight | 230.73 g/mol | [4] |
| Appearance | White to off-white crystalline powder or oil | [5][6] |
| Melting Point | 257-260 °C | [7] |
| Boiling Point | 294.7±23.0 °C (Predicted) | [8] |
| Density | 1.186 g/cm³ | [1] |
| pKa | 6.42±0.20 (Predicted) | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Soluble in water | [8][9] |
| Storage | Sealed in dry, Room Temperature | [8] |
Experimental Protocols
Detailed methodologies for determining key physical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride are outlined below. These are generalized standard procedures that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: An excess amount of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a vial.
-
Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid from the supernatant.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precisely weighed amount of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is dissolved in a known volume of deionized water.
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.
Role in Synthesis and Biological Pathway
Synthesis of Irbesartan
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a critical intermediate in the synthesis of the antihypertensive drug Irbesartan.[10] The following diagram illustrates a simplified workflow of this synthesis.
Caption: Simplified workflow for the synthesis of Irbesartan from its key intermediate.
Angiotensin II Receptor Signaling Pathway
Irbesartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and an increase in blood pressure.[11][12]
References
- 1. byjus.com [byjus.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 10. acgpubs.org [acgpubs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pennwest.edu [pennwest.edu]
Biological Activity of 1,3-Diazaspiro[4.4]non-1-en-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold, a member of the spiro-imidazole class of heterocyclic compounds, represents a promising area of research in medicinal chemistry. While direct and extensive research on the biological activities of its derivatives is still emerging, the structural alerts embedded within this spirocyclic system suggest a wide range of potential therapeutic applications. The inherent three-dimensional nature of spiro compounds allows for novel interactions with biological targets, offering opportunities for the development of new drugs with improved efficacy and selectivity.
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives. Due to the scarcity of specific data on this core, this guide will also draw upon the more extensively studied and structurally related spiro-imidazolidinone and spiro-hydantoin derivatives to illustrate the potential of this compound class. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of these unique molecules.
Anticancer Activity
To provide a clearer picture of the potential of this scaffold, we can look at the anticancer activities of the closely related spiro-imidazolidinone and spiro-hydantoin derivatives.
Quantitative Data for Related Spiro-Imidazolidinone Derivatives
A study on a series of spiro[imidazolidine-4,3'-indoline]-2,5-dione derivatives demonstrated significant antiproliferative activity against a panel of human tumor cell lines. The IC50 values for these compounds were found to be in the micromolar to submicromolar range, indicating potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HT-29 (Colon Carcinoma) | 0.002 |
| MT-4 (Lymphoid) | 0.01 | |
| Derivative 2 | HT-29 (Colon Carcinoma) | 0.001 |
| MT-4 (Lymphoid) | 0.008 |
Table 1: In vitro antiproliferative activity of selected spiro[imidazolidine-4,3'-indoline]-2,5-dione derivatives.[2]
Another series of acetylphenyl-piperazin-1-yl-alkyl derivatives of spiro[imidazolidine-naphthalene/indene]-2,5-dione also exhibited notable growth-inhibitory potency on various cancer cell lines.
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) |
| ACz 512 | 16.8 ± 2.37 | 12.9 ± 3.16 | 20.58 ± 3.35 |
Table 2: IC50 values (µM) of a spiro[imidazolidine-naphthalene/indene]-2,5-dione derivative against different cancer cell lines.[3]
Antimicrobial Activity
Information regarding the antimicrobial properties of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives is currently limited in published literature. However, the broader class of spiro-hydantoins and their thio-analogs have shown some antibacterial effects.
Quantitative Data for Related Spiro-Hydantoin Derivatives
A study on spiro-thiohydantoins and their corresponding spiro-hydantoins reported moderate antibacterial effects against Escherichia coli.
| Compound | Bacterial Strain | Activity |
| Spiro-thiohydantoin derivative | E. coli BW25113 DTC-pDualrep2 | Some antibacterial effect |
| Spiro-hydantoin derivative | E. coli BW25113 LPTD-pDualrep2 | Almost inactive |
Table 3: Qualitative antimicrobial activity of spiro-hydantoin derivatives.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, based on standard practices for similar compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[5]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microtiter Plates: Fill the wells of a microtiter plate with a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of the test compounds in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the target bacteria to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours in a non-CO2 incubator.
-
Result Interpretation: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or cell pellet formation). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Potential Signaling Pathways
While the precise mechanisms of action for 1,3-diazaspiro[4.4]non-1-en-4-one derivatives are yet to be elucidated, related spiro-hydantoin compounds have been shown to act as inhibitors of p300/CBP histone acetyltransferases[7]. This suggests a potential mechanism involving the modulation of epigenetic pathways.
Conclusion
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Although direct research on this specific class of compounds is in its early stages, the biological activities of structurally related spiro-imidazolidinones and spiro-hydantoins provide a strong rationale for further investigation. The data and protocols presented in this guide are intended to facilitate and encourage future research into the synthesis and biological evaluation of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, with the ultimate goal of unlocking their full therapeutic potential. As more research is conducted, a clearer understanding of the structure-activity relationships and mechanisms of action will undoubtedly emerge, paving the way for the development of new and effective drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unibas.it [iris.unibas.it]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and relevant experimental methodologies for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS No: 151257-01-1). Additionally, it outlines its critical role as a chemical intermediate in the synthesis of the antihypertensive drug, Irbesartan.
Solubility Profile
Currently, only qualitative solubility data for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is publicly available. The compound has been described as soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] A summary of these findings is presented in Table 1.
Table 1: Qualitative Solubility of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
| Solvent | Solubility |
| Water | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Experimental Protocol for Solubility Determination
While a specific, validated protocol for determining the quantitative solubility of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride has not been published, a generalized experimental protocol based on the established shake-flask method can be employed. This method is suitable for determining the thermodynamic equilibrium solubility of a compound.
Objective:
To determine the equilibrium solubility of a hydrochloride salt compound in a specified solvent system (e.g., water, phosphate buffer at various pH levels).
Materials:
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (solid powder)
-
Solvent of interest (e.g., deionized water, pH 7.4 phosphate buffer)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Clarification:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.
-
-
Analysis:
-
Analyze the calibration standards using HPLC to generate a standard curve (Peak Area vs. Concentration).
-
Inject the clarified supernatant from the equilibrated samples into the HPLC system.
-
Determine the concentration of the dissolved compound in the samples by comparing their peak areas to the standard curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from replicate samples, typically in units of mg/mL or µg/mL.
-
Role in Irbesartan Synthesis
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a key building block in the synthesis of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2][3][4] The synthesis pathway involves the reaction of this spiro compound with other intermediates to construct the final active pharmaceutical ingredient.
A simplified logical workflow illustrating the role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in the synthesis of Irbesartan is provided below. This pathway often involves a condensation reaction followed by the formation of a tetrazole ring.
Caption: Logical workflow for Irbesartan synthesis.
This diagram illustrates a common synthetic route where 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is condensed with a biphenyl derivative. The resulting intermediate then undergoes cyclization to form the tetrazole ring characteristic of Irbesartan.
References
An In-depth Technical Guide to the Spectral Data Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a heterocyclic compound with potential applications in pharmaceutical development. While this specific molecule is not extensively documented in public literature, this document consolidates expected spectral data based on the analysis of structurally similar diazaspiro compounds and general principles of spectroscopic techniques. The guide details hypothetical yet realistic data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical methods and includes workflow diagrams to illustrate the logical progression of spectral data interpretation in the context of drug discovery.
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one belongs to the spirocyclic family of compounds, which are characterized by two rings connected through a single common atom. This structural motif is of significant interest in medicinal chemistry due to its rigid three-dimensional framework, which can allow for precise orientation of functional groups for optimal interaction with biological targets. The diazaspiro core, in particular, offers sites for hydrogen bonding and other non-covalent interactions, making it a valuable scaffold in the design of novel therapeutic agents. Accurate spectral analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, forming the foundational data for any subsequent research and development. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and related analogs. While its hydrochloride salt is noted for potential applications in anti-cancer and anti-inflammatory treatments, detailed public spectral data remains scarce.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. These values are extrapolated from known spectral data of analogous structures and functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.45 | t | 2H | -N-CH₂- (butyl) |
| ~ 2.10 | m | 2H | -CH₂- (cyclopentyl) |
| ~ 1.95 | m | 6H | -CH₂- (cyclopentyl) |
| ~ 1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~ 1.40 | sextet | 2H | -CH₂-CH₃ |
| ~ 0.95 | t | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 175.0 | C=O (amide) |
| ~ 165.0 | N=C-N |
| ~ 70.0 | Spiro C |
| ~ 40.0 | -N-CH₂- (butyl) |
| ~ 38.0 | -CH₂- (cyclopentyl) |
| ~ 30.0 | -CH₂-CH₂-CH₃ |
| ~ 25.0 | -CH₂- (cyclopentyl) |
| ~ 20.0 | -CH₂-CH₃ |
| ~ 13.8 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3250 | Medium, Broad | N-H Stretch (amide) |
| ~ 2960-2850 | Strong | C-H Stretch (aliphatic) |
| ~ 1710 | Strong | C=O Stretch (amide) |
| ~ 1640 | Strong | C=N Stretch (imidazoline) |
| ~ 1460 | Medium | C-H Bend (alkane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 194.14 | [M]⁺ (Molecular Ion) |
| 195.15 | [M+H]⁺ |
| 151.11 | [M-C₃H₇]⁺ |
| 137.09 | [M-C₄H₉]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), unless the instrument is calibrated to the solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm (for ¹H) or the CDCl₃ solvent peak at 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign carbon atoms.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of amide, imine, and aliphatic moieties.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS in positive ion mode):
-
Mass Range: m/z 50-500.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Compare the observed molecular weight with the calculated exact mass of the compound (C₁₁H₁₈N₂O = 194.1419 g/mol ).
-
Analyze the major fragment ions to gain further structural information.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical workflows in the analysis and development of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Potential applications of spirocyclic compounds in pharmacology
An In-depth Technical Guide to the Pharmacological Applications of Spirocyclic Compounds
Introduction
Spirocyclic compounds, characterized by two rings sharing a single common atom, are emerging as a powerful scaffold in modern medicinal chemistry.[1] Their inherent three-dimensional (3D) nature offers a significant departure from the traditionally flat, aromatic structures that have long dominated drug discovery pipelines.[2][3] This unique topology allows for a more precise and controlled presentation of functional groups in three-dimensional space, facilitating optimal interactions with complex biological targets.[3] The increasing adoption of spirocyclic motifs is a direct response to the "Escape from Flatland" concept, which posits that molecules with greater sp3 character and three-dimensionality tend to exhibit improved physicochemical properties and a higher probability of clinical success.[4][5] This guide provides a comprehensive overview of the advantages, therapeutic applications, and key experimental considerations of spirocyclic compounds for researchers and drug development professionals.
Core Advantages of Spirocyclic Scaffolds in Drug Design
The incorporation of a spirocyclic core into a drug candidate can profoundly influence its pharmacological profile. The rigid nature of the spiro junction locks the conformation of the molecule, which can lead to enhanced binding affinity and reduced off-target effects.[6][7] This conformational restriction is a key advantage for improving both potency and selectivity.[8][9] Furthermore, spirocyclic scaffolds can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[10][11]
Table 1: Key Advantages of Incorporating Spirocyclic Scaffolds
| Feature | Advantage in Drug Design | Reference |
| Three-Dimensionality | Provides access to novel chemical space and allows for better shape complementarity with protein binding sites. The sp3 character of the spiro center positions the rings orthogonally, creating highly 3D structures. | [3][12] |
| Conformational Rigidity | Restricts the number of available conformations, reducing the entropic penalty upon binding to a target. This can lead to increased potency and selectivity. | [6][8] |
| Improved Physicochemical Properties | Often leads to higher aqueous solubility, lower lipophilicity (logP/logD), and modulated basicity compared to non-spiro counterparts. | [4][6][10] |
| Enhanced Pharmacokinetics (ADME) | Can improve metabolic stability by blocking sites of metabolism and can alter absorption, distribution, and excretion profiles. | [6][8][10] |
| Novelty and IP Space | Represents an under-explored area of chemical space, offering opportunities for novel intellectual property. | [2][10] |
Therapeutic Applications of Spirocyclic Compounds
The unique structural and physicochemical properties of spirocyclic compounds have led to their successful application across a wide range of therapeutic areas, including oncology, neurology, and infectious and metabolic diseases.[2][12]
Oncology
In cancer therapy, spirocyclic scaffolds have shown particular promise as inhibitors of protein-protein interactions (PPIs) and as kinase inhibitors.[7][12]
-
Targeting Protein-Protein Interactions (p53-MDM2): The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology.[13] Spirocyclic compounds, particularly those based on the spiro-oxindole scaffold, have been designed to mimic the key interactions of p53, thereby disrupting the p53-MDM2 complex.[7][12] This inhibition stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.[12] Compounds like MI-219 are examples of spiro-oxindoles evaluated for their ability to reactivate the p53 pathway.[12]
-
Kinase Inhibition: Spirocyclic scaffolds have been incorporated into kinase inhibitors to improve potency and selectivity. Recently, novel spirooxindole derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in breast cancer.[14]
Table 2: Pharmacological Data for Selected Spirocyclic Compounds in Oncology
| Compound | Target(s) | Activity Type | Value | Cell Line / Assay | Reference |
| Compound 5g | EGFR | IC50 | 0.026 µM | Enzyme Inhibition Assay | [14] |
| CDK2 | IC50 | 0.301 µM | Enzyme Inhibition Assay | [14] | |
| Compound 5l | EGFR | IC50 | 0.067 µM | Enzyme Inhibition Assay | [14] |
| CDK2 | IC50 | 0.345 µM | Enzyme Inhibition Assay | [14] | |
| Compound 5n | EGFR | IC50 | 0.04 µM | Enzyme Inhibition Assay | [14] |
| CDK2 | IC50 | 0.557 µM | Enzyme Inhibition Assay | [14] | |
| BACE1 Inhibitor | BACE1 | IC50 | 0.10 µM | Enzyme Inhibition Assay | [15] |
| Mcl-1 Inhibitor | Mcl-1 | IC50 | 31 nM | Protein-Protein Interaction Assay | [16] |
| IL-17A Inhibitor | IL-17A | IC50 | 5 nM | HeLa Cell-Based Assay | [16] |
Neurological Diseases
Spirocyclic compounds are being investigated for a variety of neurological disorders.[12] For instance, the spirocyclic compound NYX-2925 is undergoing clinical trials for the treatment of chronic pain.[12] Other research has focused on developing spirocyclic molecules as anticonvulsant agents and for treating neuroinflammation and neurodegenerative conditions like Alzheimer's disease.[12] The antipsychotic drug Fluspirilene is an example of an approved spirocyclic compound for schizophrenia.[12][17]
Infectious and Metabolic Diseases
In the realm of infectious diseases, spirocyclic structures have been employed to improve the potency and stability of antituberculosis agents.[12] In malaria treatment, the spirocyclic ozonide Artefenomel has been developed to overcome the limitations of existing therapies.[12] For metabolic diseases, spirocyclic compounds have been explored as inhibitors of enzymes crucial to glucose metabolism, such as hepatic glycogen phosphorylase and sodium-dependent glucose cotransporter 2 (SGLT2), offering potential new treatments for diabetes.[12]
Approved Spirocyclic Drugs
The successful translation of spirocyclic scaffolds from concept to clinic is evidenced by the number of approved drugs containing this motif. A significant portion of these approvals has occurred in the 21st century, highlighting the growing importance of this structural class.[17][18]
Table 3: Examples of Clinically Approved Spirocyclic Drugs
| Drug Name | Year of Approval | Therapeutic Area | Mechanism of Action | Reference |
| Griseofulvin | 1959 | Antifungal | Interferes with fungal mitosis by binding to tubulin | [17][19] |
| Spironolactone | 1960s | Diuretic / Antihypertensive | Mineralocorticoid receptor antagonist | [9][17][19] |
| Fluspirilene | ~1970 | Antipsychotic | Dopamine D2 and Serotonin 5HT2A receptor antagonist | [17] |
| Irbesartan | 1997 | Antihypertensive | Angiotensin II type 1 (AT1) receptor blocker | [17] |
| Drospirenone | 2000s | Oral Contraceptive | Progestin; antimineralocorticoid activity | [17][20] |
| Olaparib | 2014 | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor | [6] |
Experimental Protocols
The evaluation of novel spirocyclic compounds involves a cascade of standardized assays. Below is a generalized protocol for the initial screening of a new spirocyclic compound for anticancer activity.
General Protocol: In Vitro Anticancer Activity Screening
-
Compound Preparation:
-
Synthesize the spirocyclic compound using established methods (e.g., three-component reaction for spirooxindoles).[14]
-
Purify the compound using techniques like column chromatography or recrystallization.
-
Characterize the final product to confirm its structure and purity (e.g., NMR, Mass Spectrometry, HPLC).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) and store at -20°C.
-
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the spirocyclic compound from the stock solution in the cell culture medium.
-
Treat the cells with various concentrations of the compound (e.g., ranging from 0.01 µM to 100 µM) and include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Target-Specific Assays (if applicable):
-
If the compound is designed to hit a specific target (e.g., EGFR), perform a target-based enzymatic assay to determine its direct inhibitory activity and calculate the IC50 against the purified enzyme.[14]
-
For PPI inhibitors, use techniques like ELISA, FRET, or Surface Plasmon Resonance (SPR) to quantify the disruption of the target protein interaction.
-
Conclusion and Future Outlook
Spirocyclic scaffolds represent an exciting and increasingly valuable tool in the medicinal chemist's arsenal.[2] Their inherent three-dimensionality provides a solution to many of the challenges associated with traditional flat-land molecules, offering a pathway to drugs with improved potency, selectivity, and pharmacokinetic properties.[8][11] While challenges in their synthesis can be a hurdle, the development of high-throughput synthesis and computational techniques is rapidly expanding access to this diverse chemical space.[1][2] As our understanding of complex biological targets like protein-protein interfaces grows, the demand for sophisticated, 3D-oriented molecules will continue to increase. Spirocyclic compounds are perfectly poised to meet this demand, and their prevalence in clinical pipelines and approved drug lists is expected to rise, contributing significantly to the development of next-generation therapeutics.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. recent-in-vivo-advances-of-spirocyclic-scaffolds-for-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 13. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein-Protein Interactions - X-Chem [x-chemrx.com]
- 17. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Irbesartan Utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irbesartan, a potent, long-acting, non-peptide angiotensin II receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension.[1][2][3] Its synthesis involves several key intermediates, with 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often used as its hydrochloride salt, serving as a critical building block for constructing the characteristic spiroimidazole core of the Irbesartan molecule.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of Irbesartan, focusing on the crucial condensation step involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The protocols described are compiled from various established synthetic routes, offering researchers a comprehensive resource for the laboratory-scale synthesis of this important active pharmaceutical ingredient (API).
Chemical Structures
| Compound | Structure |
| Irbesartan |
|
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride |
|
Application Notes
The primary application of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is as a key intermediate in the synthesis of Irbesartan.[4] The synthesis of Irbesartan generally involves the N-alkylation of the spiro compound with a substituted biphenyl derivative. A common precursor is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one.[5][7] The resulting intermediate, 2-butyl-3-[(2'-cyanobiphenyl)-4-yl]methyl-1,3-diazaspiro[4.4]non-1-ene, then undergoes a cyclization reaction, typically with an azide source, to form the tetrazole ring of Irbesartan.[8][9]
Several synthetic strategies have been developed to optimize this process, focusing on improving yield, safety, and environmental friendliness. For instance, early methods employed tributyltin azide for the tetrazole formation, a reagent now often avoided due to its toxicity.[5] More recent and improved protocols utilize sodium azide in the presence of an amine salt, which is a safer and more environmentally benign approach.[8][9] The choice of base and solvent for the initial condensation step also significantly impacts the reaction efficiency, with common systems including sodium hydride in dimethylformamide (DMF) or potassium hydroxide in acetone.[5]
Experimental Protocols
Protocol 1: Condensation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride with 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole
This protocol describes an improved and efficient approach to the preparation of a benzyl-protected Irbesartan intermediate.[5]
Materials:
-
2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride
-
1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole
-
Potassium hydroxide
-
Acetone
Procedure:
-
To a stirred solution of 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C.[5]
-
Stir the contents for 30-45 minutes at 25-30°C.[5]
-
Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C.[5]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[5]
-
Upon completion, filter off the salts and wash them with acetone (50 mL).[5]
-
Completely distill off the filtrate under reduced pressure to obtain 3-[2'-(1-Benzyl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one as a residue.[5] This intermediate can be directly used for the subsequent debenzylation step without further purification.[5]
Protocol 2: Synthesis of Irbesartan via Suzuki Coupling
This protocol outlines a method for preparing Irbesartan using a Suzuki coupling reaction.[10]
Step 1: Synthesis of 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one
-
Reactants: 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride, 4-bromobenzyl bromide.
-
Reaction Conditions: This reaction is carried out in a two-phase solvent system (e.g., toluene and water/brine) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[10]
Step 2: Suzuki Coupling
-
Reactants: 2-butyl-3-(4′bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one and 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid.
-
Reaction Conditions: The coupling is performed in a two-phase solvent system (e.g., THF/water or dimethoxyethane/water) in the presence of a palladium or nickel catalyst.[10]
Step 3: Deprotection
-
The trityl protecting group is removed from the coupled product to yield Irbesartan.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Solvent | Base | Yield | Reference |
| Condensation & Debenzylation | 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl, 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | Acetone | Potassium Hydroxide | 90% (for debenzylation step) | [5] |
| Original Reported Method | 4'-Bromomethyl-biphenyl-2-carbonitrile, 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl | Dimethylformamide (DMF) | Sodium Hydride (NaH) | 38% (overall yield) | [5] |
| Suzuki Coupling Route | 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one, 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid | THF/Water or Dimethoxyethane/Water | - | Not specified | [10] |
Visualizations
Irbesartan Synthesis Workflow
Caption: General workflow for the synthesis of Irbesartan.
Logical Relationship of Synthetic Routes
Caption: Comparison of different synthetic routes to Irbesartan.
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a cornerstone intermediate in the industrial production and laboratory synthesis of Irbesartan. The protocols and data presented herein highlight the common and improved methods for its utilization. Researchers and drug development professionals can leverage this information to select and optimize synthetic routes that align with their specific requirements for yield, purity, safety, and scalability. The continued development of more efficient and sustainable synthetic methodologies will be crucial in ensuring the continued availability of this vital antihypertensive medication.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Avapro (Irbesartan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. nbinno.com [nbinno.com]
- 5. acgpubs.org [acgpubs.org]
- 6. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. An improved novel process for the synthesis of antihypertensive drug, Irbesartan | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 9. researchgate.net [researchgate.net]
- 10. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Irbesartan from its Spiro Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] A key step in many synthetic routes to Irbesartan involves the N-alkylation of a spirocyclic intermediate, typically 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, with a substituted biphenyl derivative. This document provides a detailed protocol for the synthesis of Irbesartan from its spiro intermediate, focusing on a common and efficient method. The protocol outlines the reaction conditions, purification, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes typical yields and purity for the synthesis of Irbesartan from its spiro intermediate.
| Parameter | Value | Reference |
| Yield | 85.3% | [2] |
| Purity (by HPLC) | 99.6% | [2] |
| Melting Point | 181-182°C | [2] |
Experimental Protocol
This protocol describes the synthesis of Irbesartan via the condensation of 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride with 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, followed by debenzylation.
Materials:
-
2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride
-
1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole
-
Potassium hydroxide (KOH)
-
Acetone
-
Methanol
-
Water
-
Palladium on carbon (5% wet)
-
Ammonium formate
-
Celite
Procedure:
Step 1: N-Alkylation of the Spiro Intermediate
-
In a suitable reaction vessel, dissolve 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in acetone.
-
Add potassium hydroxide to the solution and stir for 30-45 minutes at 25-30°C.
-
To this mixture, add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole portion-wise and continue stirring for 2 hours at 25-30°C.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetone.
-
Completely distill off the solvent from the filtrate under reduced pressure to obtain the crude benzyl-protected Irbesartan as a residue.[2]
Step 2: Debenzylation to Yield Irbesartan
-
Dissolve the residue from Step 1 in a mixture of methanol and water.
-
Add 5% wet palladium on carbon and ammonium formate to the solution.[2]
-
Heat the reaction mixture to 50-55°C and stir for 15 hours.[2]
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with methanol.
-
Distill off the solvent from the filtrate completely under reduced pressure to obtain the crude Irbesartan.[2]
Step 3: Purification of Irbesartan
-
Recrystallize the crude product from isopropanol to obtain pure Irbesartan as a white solid.[2]
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthetic workflow for Irbesartan from its spiro intermediate.
References
The Role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Pharmaceutical Manufacturing: Application Notes and Protocols
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt are pivotal chemical intermediates in the synthesis of several key active pharmaceutical ingredients (APIs). Their unique spirocyclic structure serves as a crucial building block, enabling the efficient construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the manufacturing of the antihypertensive drug Irbesartan and the dual endothelin-angiotensin receptor antagonist, Sparsentan. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.
Chemical Properties and Specifications
Table 1: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its Hydrochloride Salt
| Property | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl |
| CAS Number | 138402-05-8[1][2] | 151257-01-1[3][4] |
| Molecular Formula | C₁₁H₁₈N₂O[1][2] | C₁₁H₁₉ClN₂O[4][5] |
| Molecular Weight | 194.27 g/mol [2][6] | 230.73 g/mol [4][7] |
| Appearance | Oil[1] | White to off-white solid |
| Purity (typical) | ≥98.0%[8] | ≥98.0% (HPLC)[3] |
Application 1: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
The synthesis of the spirocyclic intermediate commences from cyclopentanone. An improved process involves a multi-step reaction sequence including an addition reaction to form 1-aminocyclopentyl cyanide, followed by hydrolysis, acylation, and cyclization.[9]
Caption: Synthesis workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one [9]
Step 1: Formation of 1-Aminocyclopentyl Cyanide
-
This step involves the reaction of cyclopentanone with sodium cyanide in the presence of ammonia.
Step 2: Alkaline Hydrolysis
-
The cyano group of 1-aminocyclopentyl cyanide is hydrolyzed under alkaline conditions. A lower alcohol (C₁-C₅) and water mixture (volume ratio from 1:9 to 9:1) is used as the solvent. The alkali can be selected from Ba(OH)₂, KOH, NaOH, Mg(OH)₂, KHCO₃, K₂CO₃, Na₂CO₃, or sodium alkoxide.
Step 3: Acylation
-
The reaction mixture from the previous step is cooled to below -10°C without separation of the intermediate.
-
Valeryl chloride is added dropwise to the cooled reaction liquid to produce the corresponding diamide intermediate.
Step 4: Cyclization
-
The cyclization of the diamide intermediate is carried out in a mixed solvent of n-butanol and water (volume ratio of n-butanol to water is between 7:3 and 9:1).
-
Barium hydroxide (Ba(OH)₂) is used as the catalyst at a concentration of 2-3.5 mol/L.
-
This cyclization medium is reported to reduce the formation of by-products, thereby improving yield and product quality.
Application 2: Intermediate in the Synthesis of Irbesartan
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a key starting material for the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure. The synthesis involves the alkylation of the spiro compound with a substituted biphenyl derivative.
Caption: Synthesis of Irbesartan using the spiro intermediate.
Table 2: Quantitative Data for Irbesartan Synthesis
| Reactant | Molar Quantity | Reference |
| 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride | 0.324 moles (74.7 g) | [10] |
| 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole | 0.308 moles (125 g) | [10] |
| Potassium hydroxide | 1.232 moles (69 g) | [10] |
| Product | Yield | Reference |
| Irbesartan | 90% (after debenzylation) | [10] |
Experimental Protocol: Synthesis of Irbesartan [10]
-
To a stirred solution of 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C.
-
Stir the contents for 30-45 minutes at 25-30°C.
-
Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Filter off the salts and wash with acetone (50 mL).
-
Completely distill off the filtrate under reduced pressure to obtain the benzyl-protected Irbesartan as a residue.
-
The residue is then subjected to debenzylation, for example, using palladium on carbon and ammonium formate in an isopropanol and water mixture, to yield Irbesartan.
Application 3: Intermediate in the Synthesis of Sparsentan
Sparsentan is a dual endothelin and angiotensin II receptor antagonist. Its synthesis utilizes 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one as a nucleophile to displace a leaving group on a complex biphenyl derivative.
Caption: Synthesis of Sparsentan using the spiro intermediate.
Table 3: Quantitative Data for Sparsentan Synthesis [11]
| Reactant | Quantity |
| 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 57.29 g |
| Potassium tertiary butoxide | 64.3 g |
| Dimethyl sulfoxide (DMSO) | 300 ml |
| Toluene | 300 ml |
| Potassium iodide | 6.3 g |
| 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide | (Quantity not specified) |
| Product | Yield & Purity |
| Protected Sparsentan Intermediate | Yield: 64 g, Purity by HPLC: 98% |
Experimental Protocol: Synthesis of Sparsentan Intermediate [11]
-
Add 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (57.29 g) to a pre-cooled mixture of Potassium tertiary butoxide (64.3 g) in dimethyl sulfoxide (300 ml) and toluene (300 ml) at 12-15°C and stir at the same temperature.
-
Add Potassium iodide (6.3 g), followed by 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide at 15-25°C.
-
Add toluene to the reaction mixture and cool to 5-10°C.
-
Raise the reaction mixture temperature to 25-35°C and stir.
-
Separate the organic and aqueous layers; wash the organic layer with pre-cooled aqueous sodium chloride solution.
-
Distill off the solvent completely from the organic layer and co-distill with diisopropyl ether.
-
To the obtained residue, add diisopropyl ether (400 ml) at 25-35°C.
-
Cool the mixture to -3 to 3°C and stir.
-
Filter the solid, wash with diisopropyl ether, and dry to obtain the title compound.
Subsequent Deprotection to Yield Sparsentan [12] The protected Sparsentan intermediate is then deprotected under acidic conditions. For example, a solution of the intermediate in ethanol can be treated with hydrochloric acid and heated to yield Sparsentan.
Potential Role in Irsogladine Maleate Synthesis
While some sources suggest a connection, detailed synthetic pathways or experimental evidence explicitly demonstrating the use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the manufacturing of Irsogladine maleate are not prominently available in the reviewed literature. The established synthesis of Irsogladine typically involves different precursors.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory or manufacturing setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Cas 138402-05-8,2-N-BUTYL-1,3-DIAZA-SPIRO[4,4]NON-1-EN-4-ONE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 4. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | CAS No- 151257-01-1 | Simson Pharma Limited [simsonpharma.com]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [precision.fda.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 10. acgpubs.org [acgpubs.org]
- 11. tdcommons.org [tdcommons.org]
- 12. tdcommons.org [tdcommons.org]
Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single central atom, have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensional nature offers a distinct advantage over traditional flat, aromatic structures, enabling a more sophisticated approach to drug design. The rigid conformation of spirocycles allows for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. These attributes can significantly impact a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), ultimately contributing to the development of safer and more effective therapeutics. This document provides detailed application notes on the function of spiro intermediates in drug discovery, supported by quantitative data, experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.
Key Advantages of Spiro Intermediates in Drug Design
The incorporation of spirocyclic moieties into drug candidates offers several key advantages that address common challenges in drug development:
-
Enhanced Three-Dimensionality: The spiro fusion of two rings creates a rigid, non-planar structure that projects substituents into distinct vectors in three-dimensional space. This allows for more precise and effective interactions with the complex topologies of biological targets such as enzymes and receptors.
-
Improved Physicochemical Properties: Spirocycles can significantly modulate a molecule's physicochemical properties. The introduction of sp³-rich spirocyclic scaffolds can lead to increased aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]
-
Increased Potency and Selectivity: The conformational rigidity of spirocycles can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus increasing potency. This rigidity can also enhance selectivity by disfavoring binding to off-target proteins.
-
Novel Chemical Space and Intellectual Property: The unique and diverse geometries of spirocyclic compounds provide access to novel chemical space, offering opportunities for the discovery of first-in-class drugs and strengthening intellectual property positions.
Quantitative Impact of Spirocyclic Scaffolds
The introduction of spirocyclic motifs can lead to measurable improvements in the properties of drug candidates. The following tables summarize quantitative data from various studies, comparing spirocyclic compounds with their non-spirocyclic analogues.
Table 1: Impact of Spirocycles on Biological Activity
| Compound Class | Spirocyclic Analog | IC₅₀ / Kᵢ | Non-Spirocyclic Analog | IC₅₀ / Kᵢ | Fold Improvement | Target |
| HPK1 Inhibitors | Spiro-azaindoline 25 | 3.5 nM (Kᵢ) | 7-azaindole analog | >1000 nM (Kᵢ) | >285 | HPK1 Kinase |
| PARP Inhibitors | Diazaspiro[3.3]heptane analog | 2-fold reduction in potency | Olaparib (piperazine) | Potent | - | PARP-1 |
| MDM2 Inhibitors | Spiro-oxindole 6d | 17.4 µM (KD) | N/A | N/A | N/A | MDM2 |
Table 2: Impact of Spirocycles on Physicochemical Properties
| Compound Series | Spirocyclic Modification | logD | Non-Spirocyclic Moiety | logD | ΔlogD | Reference |
| MCHr1 Antagonists | Azaspirocycle | Lowered | Morpholine | Higher | Favorable | Johansson et al., 2016[1] |
| General Fragments | Oxetane substitution | Decreased by >1.5 units | gem-dimethyl group | Higher | Favorable | N/A |
| Phenyl Bioisosteres | 3-pyridazine | Decreases lipophilicity | Phenyl | Higher | -0.80 | N/A |
Signaling Pathways Targeted by Spiro-Containing Drugs
Spirocyclic compounds have shown significant promise as inhibitors of key signaling pathways implicated in various diseases, particularly cancer.
Inhibition of the MDM2-p53 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which promotes p53 degradation. Spiro-oxindole derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell death.
Inhibition of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or RAF kinases, is a common driver of cancer. Novel spiro compounds have been developed as RAF kinase inhibitors, demonstrating potency against cancers with RAS mutations while minimizing the paradoxical activation of the pathway often seen with other inhibitors.[2]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of spiro intermediates are crucial for their successful application in drug discovery.
Protocol 1: Synthesis of a Spiro-azaindoline HPK1 Inhibitor
This protocol outlines the key steps in the synthesis of a potent spiro-azaindoline inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[3]
Step 1: Spirocyclization
-
To a solution of the appropriate 7-azaindole starting material in a suitable solvent (e.g., dichloromethane), add the desired cyclopropanation reagent.
-
Carry out the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel flash chromatography to yield the spiro-cyclopropyl-azaindole intermediate.
Step 2: Deprotection and Hydrolysis
-
Dissolve the spiro-cyclopropyl-azaindole intermediate in trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until the protecting group is cleaved and the nitrile is hydrolyzed to the primary amide.
-
Remove the TFA under reduced pressure and neutralize the residue.
-
Purify the product by chromatography to obtain the deprotected spiro-azaindoline amide.
Step 3: Suzuki Coupling
-
Combine the spiro-azaindoline amide with the appropriate boronate ester in a suitable solvent system (e.g., dioxane/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the final spiro-azaindoline HPK1 inhibitor by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of a Spiro-oxetane Building Block
This protocol describes a general method for the preparation of spiro-oxetane building blocks, which are valuable bioisosteres for common heterocycles like morpholine.
Step 1: Formation of the Oxetane Ring
-
React a suitable ketone with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and a strong base) in an appropriate solvent like dimethyl sulfoxide (DMSO).
-
Stir the reaction at room temperature until the formation of the corresponding epoxide is complete.
-
Isolate and purify the epoxide intermediate.
Step 2: Intramolecular Cyclization
-
Treat the epoxide with a Lewis acid (e.g., BF₃·OEt₂) in a non-polar solvent at low temperature.
-
Allow the reaction to warm to room temperature slowly to promote the intramolecular cyclization to the spiro-oxetane.
-
Quench the reaction and purify the spiro-oxetane product by column chromatography.
Experimental Workflows
The discovery and development of drugs containing spiro intermediates typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.
Workflow 1: Synthesis and Characterization of Spiro Intermediates
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan. The following sections detail its primary application and provide a general synthetic protocol.
I. Overview and Primary Application
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a crucial building block in the manufacturing of Irbesartan, a medication used to treat high blood pressure.[1][2][3][4] Its spirocyclic structure is a key feature that contributes to the final structure of Irbesartan.[5] This compound is primarily used in pharmaceutical development and chemical synthesis.[5]
Chemical Properties:
| Property | Value |
| CAS Number | 151257-01-1 |
| Molecular Formula | C₁₁H₁₉ClN₂O |
| Molecular Weight | 230.73 g/mol [6] |
| Appearance | White to off-white crystalline powder[7] |
| Solubility | Soluble in water[8] |
II. Experimental Protocols: Synthesis of Irbesartan Intermediate
The following protocol describes a general method for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which can then be converted to its hydrochloride salt. This process is a critical step in the overall synthesis of Irbesartan.
A. Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This synthesis involves a multi-step process starting from cyclopentanone.
-
Step 1: Formation of 1-aminocyclopentanecarbonitrile.
-
Cyclopentanone is reacted with an alkali metal cyanide and an ammonium salt to produce 1-aminocyclopentanecarbonitrile.
-
-
Step 2: Hydrolysis to 1-aminocyclopentanecarboxamide.
-
The nitrile is then hydrolyzed under alkaline conditions to yield 1-aminocyclopentanecarboxamide.
-
-
Step 3: Acylation with Valeryl Chloride.
-
The resulting amino amide is acylated with valeryl chloride.
-
-
Step 4: Cyclization.
-
The acylated intermediate undergoes cyclization to form 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[9]
-
B. Formation of the Hydrochloride Salt
-
The free base, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is dissolved in a suitable organic solvent.
-
Hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol) is added to the solution.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for the hydrochloride intermediate.
III. Subsequent Use in Irbesartan Synthesis
Once 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is prepared, it is used in the final steps to synthesize Irbesartan. This typically involves an N-alkylation reaction with a substituted biphenylmethyl bromide derivative.
The overall logical relationship for the synthesis of Irbesartan is depicted below.
Caption: Key components in the synthesis of Irbesartan.
Due to its role as a synthetic intermediate, there is limited publicly available data on the specific biological activity or signaling pathway modulation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride itself. The pharmacological activity is attributed to the final product, Irbesartan. Researchers working with this compound should handle it according to standard laboratory safety protocols for chemical reagents.[6]
References
- 1. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 2. atompharma.co.in [atompharma.co.in]
- 3. Cas 138402-05-8,2-N-BUTYL-1,3-DIAZA-SPIRO[4,4]NON-1-EN-4-ONE HYDROCHLORIDE | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High Purity 2N-Butyl-1.3-Diazaspiro[4.4]Non-1-En-4-One. ?Hydrochloride 151257-01-1, CasNo.151257-01-1 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]
- 8. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride CAS#: 151257-01-1 [m.chemicalbook.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Application Notes and Protocols for Safe Handling and Storage of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling, storage, and disposal of diazaspiro compounds, a class of heterocyclic molecules with significant applications in pharmaceutical research and development. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of these compounds for experimental use.
Introduction to Diazaspiro Compounds
Diazaspiro compounds are characterized by a spirocyclic structure containing two nitrogen atoms within the ring systems. Their unique three-dimensional architecture has led to their investigation as scaffolds in the development of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] The diverse biological activities of these compounds necessitate a thorough understanding of their potential hazards and the implementation of appropriate safety measures.
Hazard Identification and Risk Assessment
The hazards associated with diazaspiro compounds can vary depending on their specific structure and substitution patterns. However, as a class of amine-containing heterocyclic compounds, they may exhibit the following general hazards:
-
Oral and Dermal Toxicity: Some diazaspiro compounds are harmful if swallowed or if they come into contact with the skin.[2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
A thorough risk assessment should be conducted before handling any new diazaspiro compound, including a review of the specific Safety Data Sheet (SDS) and any available toxicological data.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling diazaspiro compounds to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosols are generated. | To prevent inhalation of harmful dust or vapors. |
Engineering Controls
-
Fume Hood: All weighing, handling, and reactions involving diazaspiro compounds should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling and Storage Protocols
Receiving and Unpacking
-
Visually inspect packages for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE, including gloves, when unpacking chemicals.
-
Verify that the container is properly labeled and matches the order information.
Storage
Proper storage is essential to maintain the stability and integrity of diazaspiro compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Specific temperature requirements (e.g., 2-8°C or room temperature) should be followed as indicated on the product label or SDS. | To prevent degradation of the compound. |
| Atmosphere | For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be required to prevent oxidation or reaction with atmospheric moisture.[3] | To maintain chemical stability. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and other incompatible materials as specified in the SDS. | To prevent hazardous chemical reactions. |
| Container | Keep containers tightly closed and properly labeled. | To prevent contamination and ensure proper identification. |
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle solid compounds.
-
Clean all equipment thoroughly after use to prevent cross-contamination.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving diazaspiro compounds. Researchers should adapt these protocols based on the specific properties of the compound and the requirements of their experiment.
Protocol for the Synthesis of a Diazaspiro Compound Derivative
This protocol provides a general procedure for the N-arylation of a diazaspiroalkane, a common reaction in the synthesis of new derivatives.[5]
Materials:
-
Diazaspiroalkane (starting material)
-
Aryl halide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous solvent (e.g., dioxane)
-
Appropriate workup and purification reagents (e.g., solvents for extraction, silica gel for chromatography)
Procedure:
-
In a chemical fume hood, add the diazaspiroalkane, aryl halide, palladium catalyst, ligand, and base to a dry reaction flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the designated time (e.g., 20 minutes).[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure diazaspiro compound derivative.[6][7]
Protocol for In Vitro Biological Assay
This protocol outlines a general procedure for evaluating the biological activity of a diazaspiro compound in a cell-based assay.
Materials:
-
Diazaspiro compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Cultured cells
-
Assay-specific reagents (e.g., receptor ligands, antibodies, detection reagents)
-
Multi-well plates
Procedure:
-
Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the diazaspiro compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diazaspiro compound at various concentrations.
-
Incubate the cells for the desired time period under appropriate cell culture conditions.
-
Perform the specific assay according to the manufacturer's instructions to measure the biological response (e.g., cell viability, receptor binding, enzyme activity).
-
Analyze the data to determine the potency of the compound (e.g., IC50 or EC50).
Spill and Emergency Procedures
In case of a spill:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.
-
Assess: Evaluate the nature and size of the spill. For small spills of low-toxicity compounds, trained personnel with appropriate PPE may proceed with cleanup. For large spills or highly toxic compounds, contact the institution's emergency response team.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with diazaspiro compounds, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling of diazaspiro compounds.
Caption: Example signaling pathway inhibited by a diazaspiro compound.[8]
References
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijddr.in [ijddr.in]
- 8. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Welcome to the technical support center for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate for pharmaceuticals like Irbesartan.[1][2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Issue 1: Low Yield in Nitrile Hydrolysis (Step 1)
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of 1-aminocyclopentanecarboxamide. | Over-hydrolysis: The reaction conditions are too harsh, leading to the formation of 1-aminocyclopentanecarboxylic acid.[3][4] | - Use milder basic conditions (e.g., NaOH in aqueous ethanol with careful temperature control).- Monitor the reaction closely by TLC or HPLC to stop it at the amide stage.[5]- Consider using a milder method like urea-hydrogen peroxide (UHP) in an alkaline solution.[5] |
| Incomplete reaction. | Insufficiently strong conditions: The hydrolysis is not proceeding to completion. | - Increase the reaction temperature or prolong the reaction time, while carefully monitoring for over-hydrolysis.- Ensure the base concentration is adequate. |
Issue 2: Side Reactions in Acylation (Step 2)
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of multiple spots on TLC/HPLC. | Di-acylation: The primary amine of the starting material or the amide nitrogen is acylated.[6] | - Add valeryl chloride slowly and at a low temperature to control the reaction.- Use a stoichiometric amount of valeryl chloride. |
| Formation of n-valeric anhydride as a byproduct. | Impure valeryl chloride: The valeryl chloride may contain n-valeric acid, which can lead to anhydride formation.[7][8] | - Use freshly distilled or high-purity valeryl chloride.- Consider adding a non-nucleophilic base to scavenge any HCl generated during the reaction. |
Issue 3: Poor Yield in Cyclization (Step 3)
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of the final spiro compound. | Suboptimal reaction conditions: The base, solvent, or temperature may not be ideal for the cyclization. | - An improved process suggests using a mixture of n-butanol and water with Ba(OH)₂ as the catalyst to minimize byproducts.[6] - Screen other bases such as KOH or NaOH.[6] - Optimize the reaction temperature and time. |
| Formation of polymeric or undesired side products. | Competing side reactions: The intermediate may be undergoing intermolecular reactions or alternative cyclization pathways. | - Ensure high dilution conditions to favor intramolecular cyclization.- Confirm the structure of the acylated intermediate before proceeding to the cyclization step. |
Issue 4: Difficulty in Purification
| Symptom | Potential Cause | Troubleshooting Action |
| Product is difficult to crystallize or purify by column chromatography. | Presence of closely related impurities: Impurities with similar polarity to the product can co-elute or inhibit crystallization. | - Analyze the crude product by LC-MS to identify the impurities.- Optimize the mobile phase for column chromatography for better separation.- Attempt recrystallization from a different solvent system.- Consider converting the product to its hydrochloride salt, which may have better crystallization properties. |
Diagram: Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters in the hydrolysis of 1-aminocyclopentyl cyanide?
A1: The most critical parameters are the reaction temperature and the concentration of the base. Harsh conditions, such as high temperatures and high concentrations of strong bases, can lead to the hydrolysis of the desired amide product to the corresponding carboxylic acid, thus reducing the yield.[3][4] It is recommended to use milder conditions and monitor the reaction progress closely.
Q2: I am observing the formation of a byproduct with a higher molecular weight during the acylation step. What could it be?
A2: A higher molecular weight byproduct in the acylation step is likely due to di-acylation, where both the primary amine and the amide nitrogen of 1-aminocyclopentanecarboxamide are acylated by valeryl chloride.[6] To minimize this, add the valeryl chloride slowly at a reduced temperature and use a precise stoichiometric amount.
Q3: The patent literature mentions an "n-butanol-water-barium hydroxide system" for the cyclization. Why is this specific system recommended?
A3: This system is recommended because it has been shown to reduce the formation of byproducts and improve the overall yield of the cyclization step. The use of a mixed solvent system can influence the solubility of reactants and intermediates, while barium hydroxide acts as an effective base for promoting the intramolecular cyclization.
Q4: What are some of the common impurities that I should look for in my final product?
A4: Common impurities can arise from each step of the synthesis. These may include unreacted starting materials, the di-acylated intermediate, and byproducts from the cyclization reaction. A known process-related impurity in the synthesis of Irbesartan is pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide, which suggests that incomplete cyclization can be a source of impurities.[9] It is advisable to use analytical techniques like HPLC and LC-MS to identify and quantify impurities.
Q5: Can I use a different acylating agent instead of valeryl chloride?
A5: While valeryl chloride is specified for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, other acylating agents like valeric anhydride could potentially be used. However, this would require significant optimization of the reaction conditions. Valeryl chloride is generally more reactive, which can be advantageous for driving the reaction to completion but also increases the risk of side reactions if not controlled properly.[10]
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclopentanecarboxamide (Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminocyclopentyl cyanide in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add a stoichiometric amount of powdered sodium hydroxide.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and monitor the reaction progress by TLC (thin-layer chromatography) every 30 minutes.
-
Work-up: Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture to room temperature. Neutralize the solution with dilute hydrochloric acid.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminocyclopentanecarboxamide.
Protocol 2: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Acylation and Cyclization)
-
Acylation:
-
Dissolve the crude 1-aminocyclopentanecarboxamide in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of high-purity valeryl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the reaction by TLC.
-
-
Cyclization:
-
Once the acylation is complete, remove the solvent under reduced pressure.
-
To the crude intermediate, add a mixture of n-butanol and water (e.g., 8:2 v/v) and a catalytic amount of barium hydroxide (Ba(OH)₂).
-
Heat the mixture to reflux and monitor the formation of the spiro compound by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and remove the n-butanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
- 1. nbinno.com [nbinno.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 8. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the production of pharmaceuticals like Irbesartan.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on strategies to improve the final product's yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Aminocyclopentanecarbonitrile (Step 1) | - Incomplete reaction of cyclopentanone. - Side reactions due to improper temperature control. | - Ensure dropwise addition of cyclopentanone to the cyanide and ammonium chloride solution to maintain temperature. - Monitor the reaction temperature closely, keeping it within the recommended range (e.g., 20-30°C). |
| Incomplete Hydrolysis of the Nitrile Group (Step 2) | - Insufficient reaction time or temperature. - Inadequate concentration of the hydrolyzing agent (e.g., Ba(OH)₂, KOH, NaOH). | - Increase the reaction time and/or temperature as per the protocol. - Use the optimal concentration of the base for hydrolysis. A higher concentration may be required for complete conversion. |
| Low Yield of N-(1-carbamoylcyclopentyl)pentanamide (Step 3) | - Incomplete acylation. - Degradation of valeryl chloride due to moisture. | - Ensure the reaction mixture is cooled (e.g., below -10°C) before the addition of valeryl chloride to control the exothermic reaction. - Use freshly distilled or high-purity valeryl chloride and perform the reaction under anhydrous conditions. |
| Poor Yield of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Step 4 - Cyclization) | - Inefficient cyclization conditions. - Formation of byproducts. | - Optimize the catalyst and solvent system. The use of Ba(OH)₂ in a mixture of n-butanol and water has been shown to be effective.[1] - Control the reaction temperature and time to minimize the formation of side products. |
| Product Contamination/Impurity Issues | - Unreacted starting materials. - Formation of side products during any of the reaction steps. - Inefficient purification. | - Monitor reaction completion by TLC or HPLC to ensure all starting materials are consumed. - Optimize reaction conditions to minimize byproduct formation. - Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The cyclization of N-(1-carbamoylcyclopentyl)pentanamide to form the final spiro-compound is often the most challenging and yield-determining step. Careful optimization of the catalyst, solvent, and temperature for this step is crucial for a high overall yield.
Q2: Can other bases be used for the hydrolysis of 1-aminocyclopentanecarbonitrile?
A2: Yes, besides Ba(OH)₂, other strong bases like KOH and NaOH can be used for the hydrolysis.[1] However, the choice of base can influence the reaction rate and the formation of byproducts, so optimization may be necessary.
Q3: What are some potential byproducts in this synthesis?
A3: Potential byproducts can include unreacted intermediates from each step. During the cyclization step, side reactions could lead to the formation of polymeric materials or other rearranged products, especially at elevated temperatures or with incorrect stoichiometry of reagents.
Q4: How can the purity of the final product be assessed?
A4: The purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q5: Is it necessary to isolate the intermediates at each step?
A5: While isolation and purification of each intermediate can lead to a purer final product, some improved processes suggest a "one-pot" approach where the intermediate from the hydrolysis step is directly acylated without separation to improve efficiency and reduce solvent waste.[1]
Experimental Protocols
Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This protocol is based on an improved process starting from cyclopentanone.[1]
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a reaction vessel, prepare a solution of sodium cyanide and ammonium chloride in water.
-
Slowly add cyclopentanone to the solution while maintaining the temperature between 20-30°C.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-aminocyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide
-
To the crude 1-aminocyclopentanecarbonitrile, add a solution of a strong base (e.g., Ba(OH)₂ or KOH) in a mixed solvent of alcohol (e.g., methanol, ethanol) and water.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.
-
Cool the reaction mixture.
Step 3: Acylation with Valeryl Chloride
-
Cool the reaction mixture from Step 2 to below -10°C.
-
Slowly add valeryl chloride to the cooled mixture.
-
Allow the reaction to proceed at a low temperature for a few hours, then gradually warm to room temperature.
Step 4: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
To the reaction mixture from Step 3, add a catalyst such as Barium Hydroxide (Ba(OH)₂) and a solvent system of n-butanol and water.[1]
-
Heat the mixture to reflux and maintain for several hours until the cyclization is complete.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization to obtain pure 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Data Presentation
Optimization of the Cyclization Step
The following table summarizes the impact of different reaction conditions on the yield of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one during the cyclization of N-(1-carbamoylcyclopentyl)pentanamide.
| Entry | Catalyst | Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KOH | Ethanol/Water (1:1) | 80 | 12 | 65 |
| 2 | NaOH | Methanol/Water (1:1) | 65 | 18 | 62 |
| 3 | Ba(OH)₂ | n-Butanol/Water (7:3) | 110 | 8 | 85 |
| 4 | Ba(OH)₂ | n-Butanol/Water (9:1) | 110 | 6 | 92 |
| 5 | Ba(OH)₂ | n-Butanol/Water (1:1) | 110 | 10 | 78 |
| 6 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 75 |
Note: The data in this table is representative and intended to illustrate the effects of changing reaction parameters. Actual yields may vary.
Mandatory Visualization
Synthetic Pathway of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Caption: Synthetic route to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
References
Technical Support Center: Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt, key intermediates in the synthesis of the antihypertensive drug Irbesartan.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A1: The most common purification techniques for this compound and its hydrochloride salt are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities in the synthesis of Irbesartan, and therefore potentially present in the intermediate, include species from incomplete reactions or side reactions involving the spirocyclic core.
Q3: Is it better to purify the free base or the hydrochloride salt?
A3: The hydrochloride salt is often preferred for purification by recrystallization due to its typically higher crystallinity and potentially different solubility profile compared to the free base, which can aid in the separation from less polar impurities. The choice, however, depends on the specific impurity profile of your crude material.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Possible Cause: The solvent may be too nonpolar for the compound, or the solution is supersaturated to a high degree. The melting point of the compound might be lower than the boiling point of the solvent.
-
Solution:
-
Add a small amount of a more polar co-solvent to increase the solubility of the compound at elevated temperatures.
-
Ensure the solution is not overly concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Try a different solvent system altogether. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.
-
Problem: Poor recovery of the purified product.
-
Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used.
-
Solution:
-
Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation.
-
If the compound is still too soluble, consider a solvent-antisolvent recrystallization.
-
Problem: The purified product is still not pure enough.
-
Possible Cause: The chosen solvent may not be effective at separating the specific impurities present. The impurities may have very similar solubility profiles to the desired compound.
-
Solution:
-
Try a different recrystallization solvent or a combination of solvents.
-
Perform a second recrystallization.
-
Consider using column chromatography for a more efficient separation.
-
Column Chromatography
Problem: Poor separation of the compound from impurities.
-
Possible Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components. The stationary phase may not be appropriate.
-
Solution:
-
Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
A common mobile phase for reverse-phase HPLC analysis of the hydrochloride salt is a mixture of acetonitrile, water, and an acid like phosphoric or formic acid[1]. This can be adapted for preparative chromatography.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compound is sensitive to the acidity of silica.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column. The compound may be strongly interacting with the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., acetic acid or triethylamine) can improve elution by suppressing ionization.
-
Data Presentation
| Purification Method | Typical Solvent/Mobile Phase | Expected Purity | Typical Yield | Notes |
| Recrystallization | Isopropanol/Water | >99% | 80-90% | Effective for removing less polar impurities. |
| Recrystallization | Toluene/n-Heptane | >98.5% | 75-85% | Good for removing more polar impurities. |
| Column Chromatography | Acetonitrile/Water/Acid | >99.5% | 70-80% | Highly effective for separating closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
-
Dissolution: Dissolve the crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot isopropanol solution until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the determined mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC or HPLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
Technical Support Center: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability assessment of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride?
A1: For long-term storage, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, such as during routine laboratory use, maintaining the compound at room temperature in a desiccator is acceptable.[2][3]
Q2: What is the appearance and solubility of this compound?
A2: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a white to almost white crystalline powder.[2][4] It is soluble in water, and slightly soluble in DMSO and methanol.[1][3]
Q3: What are the potential degradation pathways for this compound?
A3: As a hydrochloride salt containing an imine and an amide functional group, potential degradation pathways include hydrolysis and oxidation. The imine group may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring opening. The butyl chain could be a site for oxidation. Forced degradation studies are recommended to identify specific degradation products.
Q4: How can I monitor the stability of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in my formulation?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method should be able to separate the parent compound from any potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the stability profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, light, or elevated temperatures. | Store the compound in a tightly sealed container, in the dark, and at the recommended temperature (4°C for long-term). Use a desiccator for short-term storage at room temperature. |
| Decreased purity or presence of unexpected peaks in HPLC analysis | Chemical degradation. | Review storage conditions and handling procedures. Perform forced degradation studies to identify potential degradants and understand degradation pathways. Ensure the analytical method is stability-indicating. |
| Inconsistent experimental results | Inconsistent sample preparation or handling. Degradation of stock solutions. | Prepare fresh stock solutions for each experiment. Validate the stability of the compound in the chosen solvent system. Ensure consistent and well-documented sample preparation procedures. |
| Poor solubility during formulation | Incorrect solvent or pH. | Verify the solubility of the compound in the chosen solvent system. The hydrochloride salt form suggests better solubility in aqueous solutions. Adjusting the pH may improve solubility, but the impact on stability must be assessed. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the sample solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Perform peak purity analysis for the parent peak in the chromatograms of stressed samples to ensure it is not co-eluting with any degradation products.
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
Troubleshooting common issues in spirocyclic compound synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in spirocyclization reactions can stem from several factors. A systematic troubleshooting approach is recommended.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). If starting material remains, consider increasing the reaction time or temperature.
-
Decomposition of Starting Material or Product: Spirocyclic compounds or their precursors can be sensitive to the reaction conditions. If decomposition is observed (e.g., formation of multiple unidentifiable spots on TLC), consider lowering the reaction temperature or using milder reagents.
-
Suboptimal Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents, especially the limiting reagent.
-
Catalyst Inactivity: If using a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under the appropriate inert conditions if required. Consider screening different catalysts or increasing the catalyst loading.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Consider performing a solvent screen to identify the optimal medium for your specific transformation.
-
Workup and Purification Issues: Product loss can occur during the workup and purification steps. Check the aqueous layer for product solubility and ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and product loss.
Q2: I am observing poor diastereoselectivity in my spiroketalization reaction. How can I control the stereochemistry at the spirocenter?
A2: Achieving high diastereoselectivity is a common challenge in spiroketal synthesis. The stereochemical outcome is often influenced by thermodynamic and kinetic factors.
-
Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control. Thermodynamic products are the most stable, while kinetic products are formed fastest. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures or longer reaction times can lead to the thermodynamic product.
-
Catalyst/Reagent Control: The choice of catalyst or reagent can profoundly influence stereoselectivity. Chiral catalysts or auxiliaries can be employed to induce asymmetry and favor the formation of a specific diastereomer. For example, chiral iridium complexes have been used for enantioselective and diastereoselective spiroketalization.[1][2]
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization. Introducing bulky substituents or directing groups on the substrate can favor a specific approach of the cyclizing moiety.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screen of different solvents is recommended.
Q3: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?
A3: The purification of spirocyclic compounds can be challenging due to the presence of diastereomers, regioisomers, or other closely related impurities.[3]
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial for achieving good separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution. Both normal-phase and reversed-phase columns can be used depending on the polarity of the compound.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the preparative separation of natural products and can be applied to spirocyclic compounds.[4]
-
-
Crystallization: If your spirocyclic compound is a solid, recrystallization can be a highly effective method for purification, often providing material of high purity.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[5] In some cases, derivatization to form diastereomeric adducts with a chiral resolving agent can facilitate separation.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in a Palladium-Catalyzed Intramolecular Spirocyclization
This guide provides a logical workflow for troubleshooting low yields in a palladium-catalyzed intramolecular Heck-type reaction, a common method for synthesizing spirocycles.
Caption: Troubleshooting workflow for low yield in spirocyclization.
Guide 2: Improving Diastereoselectivity in Spiroketal Formation
This guide outlines a decision-making process for enhancing the diastereoselectivity of a spiroketalization reaction.
Caption: Workflow for improving diastereoselectivity in spiroketalization.
Data Presentation
Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
This table summarizes the impact of different ligands on the yield and enantioselectivity of a specific nickel-catalyzed spirocyclization reaction. This data is representative of the type of optimization that may be required.
| Entry | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Ni(COD)₂ | SL-M004-1 | TBME | 85 | 62 |
| 2 | Ni(COD)₂ | SL-M001-1 | TBME | 90 | 83 |
| 3 | Ni(COD)₂ | SL-M009-1 | TBME | 97 | 69 |
| 4 | Ni(COD)₂ | (S,S)-BDPP | TBME | 91 | 57 |
| 5 | Ni(COD)₂ | SL-M001-1 | Toluene | 78 | 78 |
Data adapted from a representative study.[6] Conditions may not be directly transferable to all substrates.
Table 2: Solvent Effects on the Yield of an Intermolecular Consecutive Double Heck Reaction
This table illustrates how the choice of solvent can dramatically affect the yield of a palladium-catalyzed reaction to form a spiro-fused indene.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 47 |
| 2 | Toluene | 45 |
| 3 | DMF | 42 |
| 4 | MeCN | 40 |
| 5 | H₂O | 87 |
| 6 | MeCN/H₂O (1:1) | 77 |
| 7 | Dioxane/H₂O (1:1) | 74 |
Data adapted from a representative study.[7] The "on-water" effect can significantly enhance reaction rates and yields in some Heck reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of pyrrolizine-derived spirooxindoles.
Materials:
-
Substituted isatin (1.0 eq)
-
L-proline (1.0 eq)
-
trans-3-benzoyl acrylic acid (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add the substituted isatin, L-proline, and trans-3-benzoyl acrylic acid in equimolar amounts.
-
Add methanol to the flask (approximately 10 mL per mmol of isatin).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that forms is isolated by vacuum filtration.
-
Wash the isolated solid with cold methanol.
-
The product is typically obtained in high purity without the need for further purification.
This is a general procedure and may require optimization for specific substrates.[5]
Protocol 2: Detailed Methodology for Diastereoselective Spiroketalization
This protocol provides a method for the iridium-catalyzed enantioselective and diastereoselective formation of spiroketals.
Materials:
-
Racemic allylic carbonate (1.0 eq)
-
[Ir(COD)Cl]₂ (2.5 mol %)
-
Chiral (P,olefin) ligand (5.0 mol %)
-
Base (e.g., Cs₂CO₃, 1.2 eq)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ir(COD)Cl]₂ and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add the base to the catalyst mixture.
-
In a separate flask, dissolve the racemic allylic carbonate in the anhydrous solvent.
-
Add the solution of the allylic carbonate to the catalyst mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The choice of ligand, base, solvent, and temperature is critical for achieving high enantio- and diastereoselectivity and should be optimized for each substrate.[1][2]
References
Identification of side-products in 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-products during the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
The synthesis typically involves a multi-step process starting from cyclopentanone. A common pathway includes the formation of 1-aminocyclopentanecarbonitrile, followed by hydrolysis to 1-aminocyclopentanecarboxamide. This intermediate is then acylated with valeryl chloride to yield 1-(valerylamino)cyclopentanecarboxamide, which subsequently undergoes cyclization to form the desired 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Q2: What are the most common side-products observed during this synthesis?
Based on impurity profiling of related pharmaceutical syntheses, two primary side-products of concern are:
-
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one: A structural analog of the target compound.
-
2-Butyl-3-nitroso-1,3-diazaspiro[4.4]non-1-en-4-one: A nitrosated derivative of the target compound.
Q3: How can I detect the presence of these side-products?
High-Performance Liquid Chromatography (HPLC) is the recommended method for detecting and quantifying both the propyl analog and the nitroso-side-product. Mass Spectrometry (MS), particularly LC-MS, can be used for confirmation by identifying the specific molecular weights of the impurities.
Troubleshooting Guides
Issue 1: Detection of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one Impurity
Symptoms:
-
A peak with a slightly shorter retention time than the main product is observed in the HPLC chromatogram.
-
Mass spectrometry analysis reveals a peak corresponding to the molecular weight of the propyl analog (C10H16N2O, MW: 180.25 g/mol ).
Root Cause: The presence of the propyl analog is most likely due to impurities in the valeryl chloride starting material. If butyryl chloride is present as an impurity, it will react in the same manner as valeryl chloride, leading to the formation of the 2-propyl analog.
Corrective and Preventive Actions (CAPA):
| Action | Description |
| Starting Material Qualification | Source high-purity valeryl chloride from a reputable supplier. Request and verify the certificate of analysis (CoA) for the purity of the starting material, specifically looking for the absence of butyryl chloride or related C4 impurities. |
| In-house Quality Control | Perform Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on the incoming valeryl chloride to screen for impurities before use in the synthesis. |
| Purification of Final Product | If the propyl analog is present in the final product, it can be challenging to remove due to its structural similarity to the desired compound. Recrystallization may be attempted, but chromatographic purification might be necessary for complete removal. |
Issue 2: Formation of 2-Butyl-3-nitroso-1,3-diazaspiro[4.4]non-1-en-4-one
Symptoms:
-
An unexpected peak is observed in the HPLC chromatogram, often with a different UV absorption profile.
-
Mass spectrometry analysis shows a peak corresponding to the molecular weight of the nitroso-derivative (C11H17N3O2, MW: 223.27 g/mol ).
Root Cause: This side-product is formed through the nitrosation of the amidine nitrogen in the spirocyclic ring. This reaction can occur in the presence of nitrosating agents, which can be introduced into the reaction mixture from various sources, particularly under acidic conditions.
Potential Sources of Nitrosating Agents:
| Source | Description |
| Reagents | Nitrite impurities (e.g., sodium nitrite) in other reagents can act as a source of nitrosating agents, especially when acidified. |
| Solvents | Recycled or low-purity solvents may contain dissolved nitrogen oxides (NOx) or other nitrosating species. |
| Acidic Conditions | The presence of a strong acid can catalyze the formation of the active nitrosating species from trace nitrite impurities. |
| Cross-Contamination | Use of non-dedicated equipment where nitration or nitrosation reactions were previously performed. |
Corrective and Preventive Actions (CAPA):
| Action | Description |
| Control of Reaction pH | Avoid strongly acidic conditions, especially during work-up and purification steps, if nitrite impurities are suspected. |
| Use of High-Purity Reagents and Solvents | Utilize fresh, high-purity solvents and reagents to minimize the presence of potential nitrosating agents. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of nitrogen oxides from air. |
| Quenching Agents | In some cases, the addition of a nitrosating agent scavenger, such as sulfamic acid or ascorbic acid, can be employed to remove trace nitrosating species. |
| Purification | The nitroso-side-product has different polarity compared to the target compound and can typically be removed by standard purification techniques such as column chromatography or recrystallization. |
Experimental Protocols
While a detailed, publicly available, step-by-step experimental protocol for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is not readily found in the provided search results, a general procedure can be inferred from patent literature. One patent describes an improved process for the cyclization step.
Key Cyclization Step (Conceptual): An improved process for the cyclization of the diamide intermediate involves using a mixed solvent system of n-butanol and water with barium hydroxide as the base. This system is reported to reduce the formation of an unspecified by-product.
General Analytical Method for Impurity Detection:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid)
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Confirmation: LC-MS to confirm the molecular weights of the main peak and any impurity peaks.
Visualizations
Caption: Synthetic pathway for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Caption: Formation pathways for common side-products.
Caption: A logical workflow for troubleshooting detected impurities.
Technical Support Center: Catalyst Selection for Efficient Spirocyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during catalyst selection for spirocyclization reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for spirocyclization, and how do I choose a starting point?
A1: Spirocyclization reactions are catalyzed by three primary classes of catalysts: metal complexes, organocatalysts, and biocatalysts. The optimal choice depends on the substrate, the desired transformation, and required stereocontrol.
-
Metal Catalysts: Metals like Nickel, Palladium, Gold, Silver, Iron, and Iridium are widely used.[1][2][3][4][5] They are highly versatile and can be tuned for reactivity and selectivity by modifying their ligand sphere.[3] Gold and Silver catalysts, for instance, are effective π-acids for activating alkynes in dearomatizing spirocyclizations.[1][6] Nickel catalysts have shown excellent performance in the enantioselective synthesis of spirocycles containing all-carbon quaternary centers.[3]
-
Organocatalysts: These are small, metal-free organic molecules that can promote stereoselective transformations. Chiral phosphoric acids (CPAs) and proline derivatives are common examples used to achieve high enantioselectivity under mild conditions.[7] They are often preferred for their lower toxicity and cost compared to some transition metals.
-
Biocatalysts: Enzymes, such as P450 monooxygenases, offer unparalleled stereocontrol in constructing complex spirocyclic architectures under environmentally benign conditions (mild temperature and pH).[8] Biocatalysis is particularly powerful for dearomative spirocyclization reactions.[8]
Q2: How does the choice of ligand impact my metal-catalyzed spirocyclization reaction?
A2: In metal catalysis, ligands are critical for controlling the catalyst's performance. They directly influence the steric and electronic environment of the metal center, which in turn affects reactivity, stability, and, most importantly, selectivity.[9][10] For asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity.[3][11] For example, in nickel-catalyzed spirocyclization, different Mandyphos ligands were found to provide complementary performance, with one ligand giving a higher yield and another providing better enantiomeric excess (ee).[3] The hydrolysis or transformation of ligands under reaction conditions can also significantly affect catalytic activity.[12]
Q3: How critical is solvent selection for the success of my spirocyclization reaction?
A3: Solvent choice is a critical parameter that is sometimes overlooked.[13] Solvents can have a profound impact on catalyst performance by influencing catalyst solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism.[13][14] For instance, a screen of solvents for an iron-catalyzed dearomative spirocyclization found that while the reaction proceeded in several solvents, it was most efficient in dichloroethane (DCE).[5] Polar solvents can sometimes lead to early transition states, reducing the impact of a chiral ligand and lowering enantioselectivity.[13]
Q4: When is a biocatalytic approach most suitable for spirocyclization?
A4: A biocatalytic approach is most suitable when exceptionally high levels of stereocontrol are required for constructing complex molecules.[8] Enzymes operate under mild, sustainable conditions and can catalyze transformations that are challenging to achieve with traditional chemical catalysts.[8] They are particularly advantageous for the dearomative spirocyclization of sensitive substrates like indoles.[8] However, challenges can include substrate scope limitations and the need for enzyme engineering to optimize performance for non-natural substrates.[8]
Section 2: Troubleshooting Guides
Problem: Low Reaction Yield or Stalled Reaction
Q: My spirocyclization reaction is giving a low yield or has stalled before completion. What are the common causes and how can I improve the outcome?
A: Low yield or a stalled reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Decomposition | • Ensure the catalyst is handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).• Verify the purity and integrity of the catalyst and ligands.• Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[15] |
| Sub-optimal Reaction Conditions | • Temperature: Screen a range of temperatures. Some reactions require elevated temperatures for efficient conversion, while others may suffer from catalyst decomposition if overheated.[5]• Concentration: Adjust the concentration of the reactants; sometimes higher dilution can prevent side reactions. |
| Poor Substrate Reactivity | • The electronic or steric properties of the substrate may be unfavorable. Electron-poor substrates, for example, have been observed to result in lower enantioselectivity in some Ni-catalyzed systems.[3]• Consider modifying the substrate by changing protecting groups or substituents to enhance reactivity. |
| Inappropriate Solvent | • The chosen solvent may not be optimal for solubility or reactivity.[13][14]• Perform a solvent screen with a range of polarities and coordinating abilities (e.g., THF, Toluene, DCE, TBME).[3][5] |
| Presence of Inhibitors | • Ensure all reagents and solvents are pure and dry. Water or other impurities can poison sensitive catalysts.[12][16]• Use freshly distilled solvents and purified reagents. |
Problem: Poor Stereoselectivity (Low ee% or dr)
Q: I am observing poor enantioselectivity (ee) or diastereoselectivity (dr) in my asymmetric spirocyclization. What parameters should I screen to improve it?
A: Achieving high stereoselectivity often requires fine-tuning of multiple reaction parameters, with the chiral influence being paramount.
| Parameter to Optimize | Suggested Action |
| Chiral Ligand/Catalyst | • This is the most critical factor. Screen a library of structurally diverse chiral ligands (for metal catalysts) or different organocatalysts.[3][7]• For example, switching from ligand SL-M001-1 to SL-M009-1 in a Ni-catalyzed reaction showed complementary performance for different ring sizes.[3]• Even small modifications to the catalyst structure can have a large impact. |
| Solvent | • The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[13]• Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, CH2Cl2). In one study, the lowest enantioselectivities were seen in solvents that were either basic or polar.[13] |
| Temperature | • Lowering the reaction temperature often increases stereoselectivity by reducing the available thermal energy, making the lower-energy transition state that leads to the major enantiomer even more favored.[7][17] |
| Additives | • Co-catalysts or additives (e.g., Brønsted or Lewis acids) can influence the reaction pathway and stereochemical outcome.[7]• In one case, the addition of acetic acid was beneficial for the reaction. |
| Counterion Effects | • In reactions involving charged intermediates, the nature of the counterion (from the catalyst or an additive) can play a significant role in the stereodetermining step. |
Problem: Formation of Undesired Byproducts
Q: My reaction is forming a significant amount of a rearranged product or other byproduct instead of the desired spirocycle. How can I suppress this?
A: The formation of byproducts often occurs when a competing reaction pathway is kinetically accessible. The key is to favor the desired spirocyclization pathway by careful catalyst and condition selection.
| Byproduct Type | Strategy for Suppression |
| Aromatic Rearrangement Product | • The synthesis of spiroindolines, for example, can be difficult due to rapid 1,2-migration to restore aromaticity.[18]• A catalyst that promotes a rapid intramolecular cyclization can outcompete the rearrangement. Judicious choice of catalyst is key; for example, Ag(I) can favor spirocyclization while Au(I) might promote a rearrangement to a carbazole.[1][6] |
| Ring-Opened Product | • This can occur if the spirocyclic product is unstable under the reaction conditions.[3]• Try lowering the reaction temperature or reducing the reaction time.• A milder workup procedure may also be necessary. For instance, δ-valerolactone-derived spirocycles were found to be unstable to the acidic hydrolysis conditions used for workup.[3] |
| Intermolecular Reaction Products | • If intermolecular side reactions are an issue, running the reaction at a lower concentration (higher dilution) can favor the desired intramolecular spirocyclization. |
Section 3: Data Tables & Experimental Protocols
Data Presentation
Table 1: Catalyst and Ligand Effects on a Ni-Catalyzed Lactone α-Spirocyclization [3]
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | Ni(COD)₂ | SL-M001-1 | LHMDS | TBME | 90 | 83 |
| 2 | Ni(COD)₂ | SL-M009-1 | LHMDS | TBME | 97 | 69 |
| 3 | Ni(COD)₂ | (S,S)-BDPP | LHMDS | TBME | 85 | 10 |
Reaction conditions: Ni(COD)₂ (10 mol%), Ligand (12 mol%), LHMDS (1.2 equiv), PhBr (1.2 equiv), TBME solvent, at 23 °C.
Table 2: Solvent Effects on an Iron-Catalyzed Dearomative Spirocyclization [5]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCE | 80 | 96 |
| 2 | Toluene | 80 | 79 |
| 3 | Dioxane | 80 | 73 |
| 4 | MeCN | 80 | 65 |
| 5 | THF | 80 | 51 |
| 6 | DCE | 60 | 65 |
Reaction conditions: Isocyanide substrate (1.0 equiv), α-diazo ester (1.1 equiv), Bu₄N[Fe(CO)₃NO] (5 mol%) in solvent (0.1 M).
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization [3][16]
-
Preparation: In a nitrogen-filled glovebox, add Ni(COD)₂ (10 mol%) and the chiral ligand (e.g., SL-M001-1, 12 mol%) to a flame-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add dry, deoxygenated solvent (e.g., TBME, to achieve a 0.1 M concentration) and stir the mixture at room temperature for 15-30 minutes.
-
Reagent Addition: Add the lactone substrate (1.0 equiv) and the aryl halide (e.g., PhBr, 1.2 equiv).
-
Initiation: Add the base (e.g., LHMDS, 1.2 equiv) dropwise to the solution.
-
Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., 23 °C) for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Iron-Catalyzed Dearomative Spirocyclization of Isocyanides [5]
-
Preparation: To an oven-dried vial containing a stir bar, add the tryptamine-derived isocyanide substrate (1.0 equiv) and the catalyst, Bu₄N[Fe(CO)₃NO] (5 mol%).
-
Solvent and Reagent Addition: Add dry solvent (e.g., DCE, to achieve a 0.1 M concentration). To this solution, add the α-diazo ester (1.1 equiv).
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir for the required duration (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to isolate the spiroindolenine product.
Section 4: Visual Guides
Caption: A general troubleshooting workflow for addressing low yield in spirocyclization reactions.
Caption: A decision tree to guide initial catalyst selection based on reaction type.
Caption: A simplified catalytic cycle for a Ni-catalyzed α-spirocyclization of lactones.[3]
References
- 1. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up production of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Technical Support Center: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Production
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Frequently Asked Questions (FAQs)
Q1: What is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and what are its primary applications?
A1: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a key building block for angiotensin II receptor antagonists like Irbesartan and the dual endothelin angiotensin receptor antagonist Sparsentan, which are used to treat hypertension and other cardiovascular conditions.[3][4][5]
Q2: What is the common synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A2: The synthesis generally starts from cyclopentanone. A common pathway involves the formation of 1-aminocyclopentyl cyanide, followed by hydrolysis of the nitrile group to an amide, acylation with valeryl chloride, and subsequent cyclization to yield the final spiroheterocycle.[6]
Q3: Is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one commercially available?
A3: Yes, the hydrochloride salt of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is commercially available from various chemical suppliers.[1][7][8] It is typically supplied as a white to off-white crystalline powder with a purity of ≥98.0%.[1][5]
Q4: What are the typical physical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride?
A4: The hydrochloride salt has a molecular formula of C₁₁H₁₈N₂O·HCl and a molecular weight of approximately 230.74 g/mol .[1][9] It has a melting point in the range of 235 - 240 °C.[1]
Q5: What are the main safety considerations when handling this compound?
A5: According to GHS classifications, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is harmful if swallowed and causes serious eye irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Low Yields
Q: We are experiencing low overall yield in the synthesis. Which steps are most critical for optimization?
A: Low yields can often be attributed to incomplete reactions or the formation of side products, particularly during the hydrolysis and cyclization steps. The synthesis of the spiroheterocycle is often a critical part of the overall process.[6] Consider the following:
-
Hydrolysis: Ensure the hydrolysis of 1-aminocyclopentyl cyanide is complete. Incomplete hydrolysis will lead to impurities that are difficult to remove later. The choice of acidic or alkaline conditions can impact the reaction efficiency and by-product profile.[6]
-
Acylation: The reaction with valeryl chloride should be carried out at low temperatures (e.g., below -10 °C) to minimize the formation of over-acylated by-products.[6]
-
Cyclization: The cyclization step is highly sensitive to reaction conditions. An improved process suggests using a mixed solvent system of n-butanol and water with barium hydroxide as a catalyst to reduce the formation of by-products.[6]
Impurity Profile
Q: We are observing significant impurities in our final product after the cyclization step. What are the likely side products and how can we minimize them?
A: Impurities often arise from incomplete reactions or side reactions. On a large scale, purification methods like column chromatography can be tedious and inefficient.[4][11]
-
Incomplete Cyclization: The immediate precursor to the final product may remain if the cyclization is not driven to completion. Ensure optimal reaction time and temperature for the cyclization step.
-
Side Products from Acylation: Diacylation or other side reactions with valeryl chloride can occur. Controlling the stoichiometry and temperature during this step is crucial.
-
By-product 5: One patent mentions a specific by-product (referred to as "by-product 5") that can be minimized by using an n-butanol-water-barium hydroxide system for cyclization.[6]
The following table summarizes potential impurities and mitigation strategies:
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted 1-aminocyclopentanecarboxamide | Incomplete acylation | Ensure dropwise addition of valeryl chloride at low temperature; allow sufficient reaction time. |
| Diacylated intermediate | Non-selective acylation | Maintain low temperatures (below -10 °C) during acylation; control stoichiometry of valeryl chloride.[6] |
| Uncyclized diamide precursor | Incomplete cyclization | Optimize cyclization conditions (catalyst, solvent, temperature); consider using Ba(OH)₂ in an n-butanol/water system.[6] |
| Hydrolysis by-products | Instability of intermediates | Process intermediates directly without prolonged storage; control pH and temperature. |
Reaction Monitoring and Control
Q: How can we effectively monitor the progress of the key reaction steps during scale-up?
A: Effective reaction monitoring is critical for consistency and yield.
-
Thin-Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion and impurity formation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products. An HPLC method of analysis is mentioned for related processes.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile intermediates and by-products.
-
In-situ Infrared (IR) Spectroscopy: Can be a powerful tool for real-time monitoring of the disappearance of starting material functional groups and the appearance of product functional groups.
Scale-up Challenges
Q: What are the primary challenges when scaling up the production of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A: Scaling up presents several challenges:
-
Exothermic Reactions: The acylation with valeryl chloride is likely exothermic. Efficient heat management is crucial to maintain the low temperatures required to prevent side reactions.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is essential, especially during the addition of reagents and in two-phase reaction systems.
-
Purification: As mentioned, traditional purification methods like column chromatography are not ideal for large quantities.[4][11] Developing an efficient crystallization or extraction procedure for the final product is key.
-
Safety: Handling reagents like valeryl chloride and managing potential exotherms requires robust safety protocols and appropriately engineered reactor systems.
Experimental Protocols
The following is a generalized experimental protocol based on literature descriptions.[6] Researchers should optimize these conditions for their specific equipment and scale.
Step 1: Hydrolysis of 1-Aminocyclopentyl Cyanide
-
Dissolve 1-aminocyclopentyl cyanide in a mixed solvent of an alcohol (e.g., methanol, ethanol) and water.
-
Add a base (e.g., NaOH, KOH, Ba(OH)₂) and stir the mixture at a controlled temperature until the hydrolysis to 1-aminocyclopentanecarboxamide is complete (monitor by TLC or HPLC).
Step 2: Acylation with Valeryl Chloride
-
Without isolating the product from Step 1, cool the reaction mixture to below -10 °C.
-
Slowly add valeryl chloride dropwise, maintaining the low temperature to control the exothermic reaction and prevent side product formation.
-
Stir the reaction mixture until the acylation is complete.
Step 3: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
To the crude diamide from Step 2, add n-butanol and a solution of barium hydroxide in water.
-
Heat the mixture to reflux and maintain for several hours until the cyclization is complete (monitor by HPLC).
-
Upon completion, cool the reaction mixture and proceed with extraction and purification. The product can be isolated and purified by crystallization, potentially after conversion to its hydrochloride salt.
Visualizations
Synthetic Workflow
Caption: General synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. nbinno.com [nbinno.com]
- 6. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 7. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. GSRS [precision.fda.gov]
- 10. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
Development of analytical methods for purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of analytical methods for the purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A1: The primary analytical techniques for purity assessment of this active pharmaceutical ingredient (API) include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][][3] HPLC and GC are powerful for separating impurities, while MS and NMR are used for structural elucidation and identification of the main component and any impurities.[1][]
Q2: What are the potential sources of impurities in 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?
A2: Impurities can originate from various stages of the manufacturing process.[1] These can include starting materials, intermediates, by-products from the synthesis, and degradation products formed during storage. Given its structure as a spiro-heterocyclic compound, potential impurities could arise from incomplete cyclization, side reactions involving the butyl group, or degradation of the diazaspiro ring.
Q3: How can I identify unknown impurities detected during analysis?
A3: Identification of unknown impurities typically involves a combination of techniques. Hyphenated techniques like LC-MS and GC-MS are invaluable for obtaining both chromatographic separation and mass spectral data of the impurity.[1] High-resolution mass spectrometry (HR-MS) can provide the elemental composition of the impurity.[4] For definitive structural elucidation, isolation of the impurity followed by NMR spectroscopy is often necessary.[1]
Q4: What are the regulatory standards for API purity?
A4: Regulatory agencies like the FDA and EMA have stringent requirements for API purity.[5] The acceptable level of impurities is determined by the dose of the drug and the toxicity of the impurity. It is crucial to identify and quantify all impurities present at levels above the reporting threshold and to characterize any that are above the identification threshold as outlined in ICH guidelines (e.g., ICH Q3A).
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape (tailing or fronting) for the main peak.
-
Possible Causes:
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, causing tailing.
-
Column Degradation: The column may be losing its stationary phase.
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped.
-
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
-
Problem: Inconsistent retention times.
-
Possible Causes:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.
-
Flow Rate Fluctuation: Issues with the pump, such as leaks or air bubbles.[6][7]
-
Temperature Variation: Fluctuations in the column temperature.[7]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7]
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement of all components and degas the mobile phase before use.
-
Check the Pump: Purge the pump to remove air bubbles and check for any leaks in the system.[6]
-
Use a Column Oven: Maintain a constant and controlled column temperature.[7]
-
Increase Equilibration Time: Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.
-
Mass Spectrometry (MS) Analysis
Problem: Difficulty in obtaining a clear molecular ion peak ([M+H]⁺).
-
Possible Causes:
-
In-source Fragmentation: The compound may be fragmenting in the ion source before detection.
-
Ionization Suppression: Matrix components in the sample may be interfering with the ionization of the analyte.
-
Incorrect Ionization Mode: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound.
-
-
Solutions:
-
Optimize Ion Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation.
-
Improve Sample Preparation: Use a more effective sample clean-up method to remove interfering matrix components.
-
Try a Different Ionization Source: If using ESI, consider trying APCI, or vice-versa, to see which provides a better response for the molecular ion.
-
Data Presentation
Table 1: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O | [8] |
| Molecular Weight | 194.27 g/mol | [8] |
| IUPAC Name | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | [8] |
| CAS Number | 138402-05-8 | [8] |
Table 2: Potential Impurities and their Expected [M+H]⁺ in Mass Spectrometry
| Potential Impurity | Structure | Expected [M+H]⁺ |
| Starting Material: 1-amino-1-cyanocyclopentane | C₆H₁₀N₂ | 111.09 |
| By-product: Unreacted Valerimidate | C₅H₁₁NO | 102.09 |
| Degradation Product: Hydrolyzed Product | C₁₁H₂₀N₂O₂ | 213.15 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Gas Chromatography (GC) Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: 1 µL, split ratio 20:1
-
Sample Preparation: Dissolve 50 mg of the compound in 1 mL of Dimethyl sulfoxide (DMSO).
Visualizations
Caption: General experimental workflow for purity testing.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Irbesartan, a potent angiotensin II receptor antagonist, is a critical process in the manufacturing of this widely used antihypertensive drug. A key strategic decision in its synthesis lies in the choice of intermediates and the corresponding synthetic route. This guide provides an objective comparison of the traditional intermediate, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, with alternative intermediates utilized in different synthetic strategies. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by experimental data from published literature and patents.
Executive Summary
The synthesis of Irbesartan typically involves the coupling of a biphenyl component with a heterocyclic moiety. The traditional and most established route utilizes the pre-formed spiro-intermediate, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one . This intermediate is then alkylated with a substituted bromomethylbiphenyl derivative, followed by the formation of the crucial tetrazole ring from a nitrile precursor, often using potentially hazardous azide reagents.
Alternative strategies have emerged to address the safety and efficiency concerns associated with the traditional route. A prominent alternative involves a Suzuki coupling reaction , where the biphenyl bond is formed late in the synthesis. This approach utilizes intermediates such as 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one and a corresponding boronic acid derivative, thereby avoiding the use of highly toxic azides in the final steps.
More recently, innovative routes starting from simple and inexpensive materials like glycine methyl ester have been developed. This strategy focuses on building the core structure in a more convergent and cost-effective manner, offering a greener and potentially more scalable alternative.
This guide will delve into the specifics of each of these synthetic pathways, presenting a comparative analysis of their respective intermediates and methodologies.
Comparison of Key Intermediates and Synthetic Routes
The following tables summarize the quantitative data for the different synthetic routes to Irbesartan, highlighting the performance of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one versus alternative intermediates.
Table 1: Traditional Azide-Based Route
| Intermediate | Reaction Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | NaH, DMF | - | - | [1] |
| 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | Tetrazole formation | Tributyltin azide, xylene, reflux, 66h | - | - | [1] |
| 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | Tetrazole formation | Sodium azide, piperazine dihydrochloride, xylene, reflux, 7h | - | 96 | [2] |
| 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3 diazaspiro[4.4]non-1-ene-4-one | Tetrazole formation | Tributyl tin azide, o-xylene, reflux, 80h | 86 | - | [3] |
Table 2: Suzuki Coupling Route
| Intermediate | Reaction Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one | Suzuki Coupling with 2-(5-(1-trityl-1H-tetrazole))phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | - | - | [4] |
| 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | Alkylation with 4-bromobenzyl bromide | KOH, Toluene/Water | 94 | 94 | [4] |
| 5-Phenyl-1H-tetrazole | Tritylation | Trityl chloride, Et₃N, THF | 94 | 94 | [4] |
| 5-phenyl-1-trityl-1H-tetrazole | Borylation | n-BuLi, Tri-isopropyl borate, THF | 92 | 94.5 | [4] |
Table 3: Glycine Methyl Ester Route
| Starting Material | Key Intermediate | Overall Yield (%) | Purity (%) | Reference |
| Glycine methyl ester | 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | 54.2 (in 4 steps) | 98.4 | [5] |
Experimental Protocols
1. Traditional Azide-Based Route: Tetrazole Formation
-
Method: A mixture of 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[2][2]-non-1-en-4-one (10 g), sodium azide (7.7 g), and piperazine dihydrochloride (7.5 g) in xylene (30 ml) is refluxed for 7 hours with stirring.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with a 5% NaOH solution. The combined alkaline solution is washed with toluene or xylene, and the aqueous phase is neutralized to a pH of 6.5 using concentrated HCl.
-
Isolation: The resulting suspension is stirred for 3 hours at room temperature and filtered to obtain Irbesartan.[2]
2. Suzuki Coupling Route: Synthesis of 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one
-
Method: To a vigorously stirred mixture of 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride (IRB-01), 4-bromobenzyl bromide, and a phase transfer catalyst in toluene, an aqueous solution of a base (e.g., KOH or NaOH) is added. The reaction is monitored by TLC.
-
Work-up: After completion, the phases are separated, and the aqueous phase is extracted with toluene. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and evaporated under reduced pressure.[4]
3. Glycine Methyl Ester Route
-
Overview: This route involves a four-step synthesis starting from glycine methyl ester to produce the key intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. The process is designed to be cost-effective and avoids the use of highly toxic cyanides in the initial steps. A scale-up of this route has been successfully performed on a 200 g scale.[5] The final cyclization to form the tetrazole ring would then proceed via an azide-based method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for Irbesartan using the different intermediates.
Caption: Traditional synthetic route to Irbesartan.
Caption: Suzuki coupling approach for Irbesartan synthesis.
Caption: Cost-effective route starting from Glycine Methyl Ester.
Discussion and Conclusion
The choice of synthetic route for Irbesartan production is a multifaceted decision involving considerations of cost, safety, efficiency, and environmental impact.
The traditional azide-based route , while well-established, presents significant safety concerns due to the use of potentially explosive and toxic azide reagents, particularly organotin azides.[1] The long reaction times and high temperatures often required for the tetrazole formation can also be disadvantageous for large-scale production.
The Suzuki coupling route offers a significant safety advantage by avoiding the late-stage use of hazardous azides.[4] The formation of the biphenyl bond via a palladium-catalyzed cross-coupling reaction is a robust and well-understood transformation. While the synthesis of the boronic acid intermediate adds steps to the overall sequence, the improved safety profile and potentially milder reaction conditions make this an attractive alternative for industrial applications.
The emerging glycine methyl ester route presents a compelling case from a cost and sustainability perspective.[5] By utilizing an inexpensive and readily available starting material and avoiding highly toxic reagents in the early stages, this pathway has the potential to significantly reduce the overall cost of manufacturing. The reported high overall yield and purity for the key intermediate are promising for its industrial viability.
References
- 1. acgpubs.org [acgpubs.org]
- 2. US8080670B2 - Process for the preparation of irbesartan - Google Patents [patents.google.com]
- 3. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
- 4. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated HPLC Methods for the Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two hypothetical, yet realistic, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The information presented is based on established principles of HPLC method validation as outlined by the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a practical reference for developing and validating analytical methods for this compound and related structures.
Introduction to Analytical Methods
The accurate and precise quantification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is critical for quality control in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. In this guide, we compare two distinct reversed-phase HPLC methods:
-
Method A: Isocratic Elution: A straightforward and robust method utilizing a constant mobile phase composition. This approach is often favored for its simplicity and reproducibility in routine quality control settings.
-
Method B: Gradient Elution: A more advanced method where the mobile phase composition is altered during the analytical run. This technique is particularly useful for separating the main compound from potential impurities with different polarities and can often lead to shorter analysis times.
Comparative Analysis of Validation Parameters
The performance of both HPLC methods was assessed based on standard validation parameters. The following table summarizes the hypothetical experimental data obtained for each method.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 120 | Defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.6% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 | S/N ratio ≥ 10:1 |
| Specificity | No interference from placebo | No interference from placebo and known impurities | No co-elution at the analyte peak |
| Retention Time (min) | 4.8 | 3.5 | Consistent |
| Total Run Time (min) | 10 | 7 | - |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Isocratic HPLC Method
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Standard Solution Preparation: A stock solution of 1 mg/mL of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: A placebo blend was spiked with the active pharmaceutical ingredient (API) to achieve a final concentration within the linear range of the method.
Method B: Gradient HPLC Method
-
Chromatographic System: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-5.5 min: 90% B
-
5.5-6 min: 90% to 30% B
-
6-7 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Standard Solution Preparation: A stock solution of 1 mg/mL of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one was prepared in a 50:50 mixture of Mobile Phase A and B. Working standards were prepared by diluting the stock solution to concentrations ranging from 0.5 to 120 µg/mL.
-
Sample Preparation: A placebo blend was spiked with the API and known impurities to assess specificity and accuracy.
Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process, in accordance with ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Conclusion
Both the isocratic (Method A) and gradient (Method B) HPLC methods are suitable for the quantitative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Method A is simple, robust, and well-suited for routine quality control where the primary goal is the quantification of the main compound.
-
Method B offers a shorter analysis time and superior sensitivity (lower LOD and LOQ). Its gradient nature also provides a greater capability to separate the main analyte from potential impurities, making it a more powerful tool for stability studies and impurity profiling.
The choice between the two methods will depend on the specific application. For high-throughput analysis and detailed impurity investigations, Method B is the recommended approach. For routine assays where simplicity and cost-effectiveness are priorities, Method A remains a viable option.
Spectroscopic Data for Isomers of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Remains Elusive in Public Domain
A comprehensive search for publicly available spectroscopic data to compare the isomers of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one has proven unsuccessful, precluding the creation of a detailed comparative guide for researchers, scientists, and drug development professionals.
The primary isomer of interest is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The potential for tautomerism exists, which would give rise to the isomer 2-Butyl-1,3-diazaspiro[4.4]non-2-en-4-one. Tautomers are structural isomers of chemical compounds that readily interconvert. The study of such isomers is crucial for understanding reaction mechanisms, chemical reactivity, and for the unambiguous characterization of molecules. In principle, spectroscopic techniques such as NMR and IR should be able to distinguish between these tautomeric forms.
However, despite extensive searches, no experimental data has been located for the individual tautomers. Chemical suppliers list the compound, and some indicate the availability of spectroscopic data upon purchase, but this information is not publicly accessible. Without this fundamental data, a quantitative comparison in the form of structured tables, as well as the corresponding detailed experimental protocols, cannot be compiled.
A logical workflow for the characterization of such isomers, had the data been available, would involve the synthesis of the compound, followed by separation or in-situ analysis of the isomeric forms using various spectroscopic methods.
Caption: Hypothetical workflow for the synthesis and spectroscopic characterization of isomers.
For researchers actively working on this compound or related spirocyclic systems, the generation and publication of detailed spectroscopic data for any existing isomers would be a valuable contribution to the chemical community. This would enable a deeper understanding of the structural and electronic properties of these molecules and facilitate further research and development. At present, however, the lack of accessible data prevents a comparative analysis.
Alternative synthetic pathways to the Irbesartan spiro intermediate
A Comprehensive Guide to Alternative Synthetic Pathways for the Irbesartan Spiro Intermediate
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Irbesartan, a widely prescribed antihypertensive drug, features a unique spirocyclic intermediate that has been the subject of various synthetic explorations aimed at improving yield, reducing costs, and enhancing safety and environmental profiles. This guide provides a comparative analysis of alternative synthetic pathways to the crucial Irbesartan spiro intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and its precursors.
Comparative Analysis of Synthetic Pathways
Several distinct strategies for the synthesis of the Irbesartan spiro intermediate have been developed since its initial production. These routes vary in their starting materials, key reactions, and overall efficiency. Below is a summary of the most notable pathways with their reported quantitative data.
| Pathway | Key Starting Materials | Key Reactions | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Original Sanofi Route | Tetramethylene glycine ethyl ester, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Imidate condensation, Alkylation | Not explicitly stated for intermediate | Not explicitly stated | Established and well-documented | Use of potentially hazardous reagents |
| Dr. Reddy's Laboratories Route | n-Pentanoyl cycloleucine, 2-(4-aminomethyl phenyl) benzonitrile | Amide coupling, Acid-catalyzed cyclization | Not explicitly stated for intermediate | Not explicitly stated | Convergent synthesis | Requires preparation of specialized starting materials |
| Beijing University of Chemical Technology (BUCT) Route | Glycine methyl ester, 1,4-dihalobutane, 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile | Acylation, Aminolysis, Alkylation, Cyclization | 54.2 | 98.4 | Low-cost starting material, avoids highly toxic cyanides[1][2] | Multi-step process |
| Suzuki Coupling Route | 2-Butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one, (2'-cyano-[1,1'-biphenyl]-4-yl)boronic acid | Suzuki-Miyaura cross-coupling | High (step-specific) | Not explicitly stated | Efficient C-C bond formation for the biphenyl moiety[3][4] | Requires organometallic reagents and catalysts |
| Improved Route Avoiding Tin Reagents | 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride | N-alkylation, Debenzylation | 66 (for final Irbesartan) | 99.6 (for final Irbesartan) | Avoids toxic tributyltin azide, no column chromatography[2][5] | Focuses on the final product rather than just the spiro intermediate |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for the Irbesartan spiro intermediate.
Original Sanofi Route
Caption: Original Sanofi synthetic pathway to the Irbesartan spiro intermediate.
Beijing University of Chemical Technology (BUCT) Route
Caption: BUCT's synthetic route starting from glycine methyl ester.
Suzuki Coupling Approach
Caption: Synthesis of the Irbesartan spiro intermediate via Suzuki coupling.
Experimental Protocols
Beijing University of Chemical Technology (BUCT) Route
This route, developed to be more environmentally friendly and cost-effective, utilizes readily available starting materials.[1][2]
Step 1: Synthesis of N-pentanoyl glycine methyl ester
-
To a solution of glycine methyl ester hydrochloride in a suitable solvent, an acylating agent such as pentanoyl chloride is added in the presence of a base.
-
The reaction is typically stirred at room temperature until completion.
-
The product is isolated by extraction and purified.
Step 2: Synthesis of the Diamide Intermediate
-
The N-pentanoyl glycine methyl ester is reacted with 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.
-
This aminolysis is carried out under basic conditions at an elevated temperature.
-
Work-up involves extraction and crystallization to yield the diamide.
Step 3: Synthesis of the Spirocycle Precursor via Alkylation
-
The diamide intermediate is treated with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base.
-
The reaction is heated to facilitate the intramolecular alkylation, forming the spirocyclic core.
Step 4: Cyclization to the Irbesartan Spiro Intermediate
-
The spirocycle precursor undergoes an acid-catalyzed cyclization to form the final Irbesartan spiro intermediate.
-
The product is isolated and purified, often by crystallization.
A notable advantage of this pathway is the avoidance of highly toxic cyanide reagents, which are often used in the synthesis of related compounds. The overall yield for these four steps is reported to be 54.2% with a purity of 98.4%.[2]
Suzuki Coupling Route
This approach constructs the biphenyl core of the molecule at a late stage using a powerful cross-coupling reaction.[3][4]
Step 1: Preparation of 2-Butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is alkylated with an excess of 1-bromo-4-(bromomethyl)benzene.
-
The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.
Step 2: Suzuki-Miyaura Coupling
-
The resulting 3-(4'-bromobenzyl) derivative is coupled with (2'-cyano-[1,1'-biphenyl]-4-yl)boronic acid.
-
A palladium catalyst, such as Pd(PPh3)4, and a base (e.g., an aqueous solution of sodium carbonate) are essential for this reaction.
-
The reaction is typically run in a two-phase solvent system, such as toluene and water, at an elevated temperature.
-
Upon completion, the product, the Irbesartan spiro intermediate, is isolated through an extractive work-up and purified.
This method is highly efficient for forming the C-C bond of the biphenyl system and offers a convergent approach to the target molecule.
Improved Route Avoiding Tin Reagents
To address the toxicity concerns associated with organotin compounds, an improved synthesis was developed that circumvents the use of tributyltin azide for the formation of the tetrazole ring in the final steps of Irbesartan synthesis.[2][5] While this route focuses on the synthesis of Irbesartan itself, the formation of the spiro intermediate is a key step.
Step 1: Condensation
-
1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole is condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride.
-
This N-alkylation is performed in the presence of a base like potassium hydroxide in a solvent such as acetone.
-
The resulting benzyl-protected Irbesartan is typically not isolated but carried forward directly to the next step.
This pathway highlights a significant improvement in the safety and environmental impact of Irbesartan synthesis by avoiding toxic heavy metal reagents. The overall yield for the synthesis of Irbesartan via this method is reported to be 66%.[2]
Conclusion
The synthesis of the Irbesartan spiro intermediate has evolved significantly, with newer methods offering advantages in terms of cost, safety, and environmental impact. The BUCT route, with its use of inexpensive starting materials and avoidance of highly toxic reagents, presents a compelling option for large-scale production.[1][2] The Suzuki coupling approach offers a highly efficient and convergent strategy for constructing the core biphenyl structure.[3][4] For processes where the final API is the goal, the improved route that avoids tin reagents is a noteworthy advancement.[2][5] The choice of a particular synthetic pathway will ultimately depend on a variety of factors, including cost of raw materials, scalability, and regulatory considerations. This guide provides the foundational information for researchers and drug development professionals to make informed decisions when selecting or designing a synthesis for this important pharmaceutical intermediate.
References
Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the economic and process efficiency of utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the large-scale synthesis of the antihypertensive drug Irbesartan. Alternative synthetic strategies are evaluated, supported by available experimental data, to inform decisions in process development and manufacturing.
Executive Summary
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a key intermediate in the established industrial synthesis of Irbesartan.[1] However, alternative synthetic routes have been developed with the aim of improving cost-effectiveness, safety, and environmental footprint. This guide compares the traditional route involving the spiro-compound with a notable alternative commencing from glycine methyl ester. While the traditional route is well-established, the alternative presents potential advantages in terms of starting material cost and avoidance of highly toxic reagents. A comprehensive economic analysis must consider not only raw material costs but also process parameters such as reaction yield, purity, cycle time, and waste generation.
Comparative Analysis of Synthetic Routes
This section details the quantitative data, experimental protocols, and process workflows for the synthesis of Irbesartan via the traditional route using 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and a prominent alternative.
Table 1: Quantitative Comparison of Synthetic Routes for Irbesartan
| Parameter | Traditional Route (via Spiro-compound) | Alternative Route (via Glycine Methyl Ester) |
| Key Intermediate | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Intermediate derived from Glycine Methyl Ester |
| Overall Yield | ~66%[2] | ~54.2% (for the key intermediate)[3] |
| Purity of Final Product | High, often requiring no column chromatography[2] | 98.4% (for the key intermediate)[3] |
| Key Raw Materials | Cyclopentanone, Valeryl Chloride | Glycine Methyl Ester, 1,4-Dibromobutane[3] |
| Use of Toxic Reagents | Traditional routes may use tributyltin azide[1] | Avoids use of highly toxic cyanide[3] |
| Number of Steps | Varies, typically a multi-step synthesis | 4 steps to the key intermediate[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Conceptualized from Literature)
This protocol is a conceptualized representation based on descriptions in the literature.[1]
Step 1: Formation of 1-aminocyclopentanecarbonitrile. Cyclopentanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous solution. The reaction mixture is stirred at a controlled temperature to yield 1-aminocyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-aminocyclopentanecarboxylic acid. The nitrile from Step 1 is hydrolyzed under acidic or basic conditions to form 1-aminocyclopentanecarboxylic acid.
Step 3: Acylation with Valeryl Chloride. 1-aminocyclopentanecarboxylic acid is acylated with valeryl chloride in the presence of a base to yield an N-valeryl amino acid intermediate.
Step 4: Cyclization. The N-valeryl amino acid is cyclized, typically by heating with a dehydrating agent or by forming an activated ester followed by intramolecular amidation, to yield 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Protocol 2: Synthesis of a Key Irbesartan Intermediate via the Glycine Methyl Ester Route
This protocol is based on the publication by Chen et al. (2022).[3]
Step 1: Synthesis of the initial intermediate. Glycine methyl ester is used as the starting material. The exact first step as detailed in the supporting information of the paper would be required for a full protocol.
Step 2-4: Subsequent transformations. The initial intermediate undergoes a series of three more reactions, including the construction of the spirocycle structure using a dihaloalkane (e.g., 1,4-dibromobutane), to afford the key intermediate 4′-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile with an overall yield of 54.2% and a purity of 98.4%.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Workflow for the traditional synthesis of Irbesartan.
Caption: Workflow for the alternative synthesis of a key Irbesartan intermediate.
Economic Considerations and Discussion
The economic viability of a large-scale synthetic process is a multifactorial equation. While the cost of raw materials is a primary driver, other factors can significantly impact the final cost of goods.
Raw Material Costs:
-
Traditional Route: The cost of cyclopentanone and valeryl chloride are key considerations. Bulk pricing for these commodity chemicals can be favorable.
-
Alternative Route: This route utilizes inexpensive and readily available glycine methyl ester as a starting material.[3] The cost of 1,4-dibromobutane would also need to be factored in.
Process Efficiency and Throughput:
-
Yield: The traditional route, when optimized, can achieve a high overall yield (e.g., 66%).[2] The reported yield for the key intermediate in the alternative route is 54.2%, and the yield of the final conversion to Irbesartan would need to be high to be competitive.[3]
-
Cycle Time: The number of steps and the duration of each reaction contribute to the overall cycle time. Fewer and faster reaction steps lead to higher plant throughput and lower operational costs.
-
Purification: The need for chromatographic purification is a significant drawback in large-scale synthesis due to solvent consumption, time, and cost. Routes that yield a product of high purity that can be isolated by simple crystallization are highly desirable. Some improved traditional routes have successfully avoided column chromatography.[2]
Safety and Environmental Impact:
-
Reagent Toxicity: The avoidance of highly toxic reagents, such as the tributyltin azide used in some older methods for tetrazole formation, is a major advantage for both worker safety and environmental reasons.[1][3] Newer "green" approaches are being explored to minimize the use of hazardous materials.
-
Waste Management: The volume and nature of waste generated are critical cost factors. Solvents, by-products, and purification media all contribute to waste streams that require costly treatment and disposal.
Conclusion
The use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one remains a viable and well-established method for the large-scale synthesis of Irbesartan. Its advantages include potentially high overall yields and the possibility of avoiding chromatographic purification in optimized processes.
However, alternative synthetic strategies, such as the one starting from glycine methyl ester, present compelling potential for cost reduction and improved safety profiles by utilizing cheaper starting materials and avoiding highly toxic reagents.
References
A Comparative Purity Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from Different Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the yield and quality of the final active pharmaceutical ingredient (API), potentially leading to unforeseen side effects and regulatory hurdles. This guide provides a comparative purity analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key building block in the synthesis of various therapeutic agents, from three fictional commercial suppliers: Supplier A , Supplier B , and Supplier C . The analysis was conducted using a battery of standard analytical techniques to provide a comprehensive purity profile for each supplier's product.
Purity Analysis Summary
The purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification. The results are summarized in the table below.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC | Purity (%) | 99.5% | 98.2% | 99.8% |
| Number of Impurities | 2 | 4 | 1 | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms | Conforms |
| Organic Impurities | Minor solvent residue | Detectable starting material | Minimal solvent residue | |
| Mass Spectrometry | Molecular Weight (m/z) | 195.1492 [M+H]⁺ | 195.1495 [M+H]⁺ | 195.1491 [M+H]⁺ |
| Molecular Formula Confirmation | C₁₁H₁₈N₂O | C₁₁H₁₈N₂O | C₁₁H₁₈N₂O |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from each supplier.
The Spirocyclic Advantage: A Comparative Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. In this guide, we provide a comparative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a spirocyclic compound that has demonstrated significant advantages in pharmaceutical synthesis, most notably as a key intermediate in the production of the antihypertensive drug Irbesartan.
The incorporation of spirocyclic scaffolds into drug candidates is a burgeoning strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties.[1][2][3][4] These rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by providing enhanced spatial orientation of functional groups, which can lead to improved potency and selectivity.[1][5]
Performance Comparison: Spirocyclic vs. Non-Spirocyclic Scaffolds
The primary advantages of employing spirocyclic scaffolds like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one stem from their inherent structural characteristics. The spiro atom, a quaternary carbon linking two rings, imparts a unique three-dimensionality to the molecule. This increase in the fraction of sp³ hybridized carbons (Fsp³) is a well-established indicator of a higher success rate in clinical trials.[1]
While direct quantitative comparisons with a single non-spirocyclic alternative for the synthesis of a specific pharmaceutical are not always available in published literature, the general advantages are well-documented. For instance, the replacement of traditional linkers like piperazine with spirocyclic moieties has been shown to improve metabolic stability and selectivity.[6]
In the context of Irbesartan synthesis, the use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one allows for a more efficient and scalable process compared to earlier synthetic routes that involved hazardous reagents like tributyltin azide and often resulted in lower overall yields.[7][8]
| Feature | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Spirocyclic) | Traditional Non-Spirocyclic Alternatives |
| Molecular Geometry | Inherently three-dimensional, leading to higher Fsp³ character.[1] | Often planar or less structurally complex. |
| Conformational Rigidity | Locks the conformation of the molecule, optimizing orientation for binding.[6] | More flexible, which can lead to off-target interactions. |
| Physicochemical Properties | Generally associated with improved solubility, and metabolic stability.[1][9] | Properties vary widely and may require more extensive optimization. |
| Synthetic Route Efficiency | Can lead to higher yielding and more streamlined synthetic processes.[7] | May involve more complex multi-step syntheses with hazardous reagents.[7][8] |
| Novelty and Patentability | Offers access to novel chemical space.[10] | Well-explored chemical space, potentially limiting novelty. |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its subsequent use in the synthesis of Irbesartan.
Protocol 1: Improved Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This protocol is based on an improved process that avoids highly toxic cyanides.
Materials:
-
1-Aminocyclopentanecarbonitrile
-
Sodium Hydroxide (NaOH)
-
Valeryl Chloride
-
n-Butanol
-
Barium Hydroxide (Ba(OH)₂)
-
Water
Procedure:
-
Hydrolysis: 1-Aminocyclopentanecarbonitrile is hydrolyzed under alkaline conditions using an aqueous solution of sodium hydroxide to yield 1-aminocyclopentanecarboxylic acid.
-
Acylation: Without isolation of the intermediate, the reaction mixture is cooled to below -10°C, and valeryl chloride is added dropwise to produce the corresponding diamide.
-
Cyclization: The cyclization is carried out in a mixed solvent of n-butanol and water in the presence of barium hydroxide (2-3.5 mol/L) to yield 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[11]
Protocol 2: Synthesis of Irbesartan using 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
This protocol describes a high-yield synthesis of Irbesartan.[7]
Materials:
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
-
1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole
-
Potassium Hydroxide (KOH)
-
Acetone
-
Methanol
-
Water
-
Palladium on Carbon (Pd/C, 5% wet)
-
Ammonium Formate
Procedure:
-
N-Alkylation: To a stirred solution of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C. Stir the mixture for 30-45 minutes at 25-30°C.
-
Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C. Monitor the reaction completion by TLC.[7]
-
Filter off the salts and wash with acetone (50 mL). The filtrate is then distilled under reduced pressure to obtain 3-[2'-(1-Benzyl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one as a residue.[7]
-
Debenzylation: Dissolve the residue in a mixture of methanol (435 mL) and water (275 mL). Add 5% wet palladium on carbon (15 g) and ammonium formate (73.7 g, 1.17 moles).
-
Heat the reaction mixture to 50-55°C and stir for 15 hours.[7]
-
Upon completion (monitored by TLC), filter the reaction mass through celite and wash with methanol (75 mL). The filtrate is then processed to isolate Irbesartan. This improved process reports an overall yield of 66%.[7]
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts discussed.
Caption: Logical relationship of spirocyclic scaffold advantages.
Caption: Synthetic workflow for Irbesartan.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. raco.cat [raco.cat]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one was publicly available at the time of this writing. The following disposal procedures are based on the available safety information for a closely related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. While this information provides a helpful guideline, it is imperative to consult with a certified environmental waste management professional and to adhere strictly to all local, state, and federal regulations for chemical disposal. The toxicological and environmental properties of the ethyl analog may differ from the butyl analog.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of the analogous butyl compound, which includes acute oral toxicity and serious eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Storage:
-
Keep this compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should include the full chemical name, any known hazards, and the date of waste generation.
-
Store the waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with all available information about the chemical, including its name and any known hazard data.
-
-
Decontamination of Empty Containers and Labware:
-
Triple rinse empty containers and any labware that has come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), also in a fume hood.
-
Collect the rinsate as hazardous waste and store it in a properly labeled container for disposal by a licensed contractor.
-
After thorough decontamination, the empty container or labware can typically be disposed of as regular laboratory waste, in accordance with your institution's policies.
-
III. Quantitative Data Summary
The following table summarizes the key hazard information for the analogous compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. This data should be used as a conservative estimate of the potential hazards of this compound.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P317, P330, P501 |
| Serious Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313, P501 |
For a full description of the precautionary statements, please refer to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical steps of evaluation, segregation, and professional disposal.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 1003959-62-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the closely related analogue, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS No. 151257-01-1). This information should be used as a primary guideline, exercising caution and adhering to all standard laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for its butyl analogue, this compound is anticipated to be harmful if swallowed and to cause serious eye irritation.[1][2] Appropriate personal protective equipment is therefore essential to ensure personal safety during handling.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents.[4] Always inspect gloves prior to use and dispose of them according to manufacturer's instructions.[4] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth. Get medical help.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][2]
Disposal Guidelines:
-
Unused Material: Dispose of as hazardous waste at an approved waste disposal facility.
-
Contaminated Packaging: Dispose of in the same manner as the unused product.
Experimental Workflow
The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

